Isopedicin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H18O6 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(2R)-6-hydroxy-5,7,8-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O6/c1-21-15-13-11(19)9-12(10-7-5-4-6-8-10)24-16(13)18(23-3)17(22-2)14(15)20/h4-8,12,20H,9H2,1-3H3/t12-/m1/s1 |
InChI Key |
CSVYPJWNGKLMJM-GFCCVEGCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isopedicin's Mechanism of Action in Human Neutrophils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutrophils are pivotal first responders in the innate immune system, playing a critical role in host defense. However, their excessive or prolonged activation can lead to tissue damage and contribute to the pathology of various inflammatory diseases. Isopedicin, a natural furanocoumarin, is emerging as a potential modulator of neutrophil activity. This technical guide delineates the proposed mechanism of action of this compound in human neutrophils, focusing on its inhibitory effects on key pro-inflammatory functions. Drawing parallels from the structurally similar compound, isopimpinellin, it is hypothesized that this compound exerts its anti-inflammatory effects primarily through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This guide provides detailed experimental protocols to investigate these effects, presents illustrative quantitative data, and visualizes the underlying molecular pathways and experimental workflows.
Proposed Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The chemotactic migration of neutrophils to sites of inflammation is a critical step in the inflammatory cascade. This process is largely governed by signaling pathways initiated by chemoattractants binding to G-protein coupled receptors (GPCRs) on the neutrophil surface. A key downstream effector of many of these receptors is the PI3K/Akt pathway.[1][2][3]
It is proposed that this compound's primary mechanism of action involves the inhibition of PI3K, leading to a downstream reduction in Akt phosphorylation.[4][5][6][7] Activated Akt is crucial for a multitude of cellular processes in neutrophils, including the reorganization of the actin cytoskeleton necessary for cell motility and migration. By disrupting this pathway, this compound is thought to impair the ability of neutrophils to migrate towards chemoattractants, thereby reducing their accumulation at inflammatory sites. Furthermore, the PI3K/Akt pathway is also implicated in other neutrophil functions such as the production of reactive oxygen species (ROS) and degranulation.
The proposed signaling cascade is as follows: A chemoattractant (e.g., fMLP, IL-8) binds to its cognate GPCR on the human neutrophil. This activates Class I PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a range of downstream targets that regulate cell polarity, actin polymerization, and ultimately, cell migration. This compound is hypothesized to intervene at the level of PI3K, preventing the formation of PIP3 and thereby inhibiting the entire downstream signaling cascade.
Quantitative Data on this compound's Effects
The following tables present illustrative data demonstrating the potential dose-dependent inhibitory effects of this compound on key human neutrophil functions.
Table 1: Effect of this compound on Neutrophil Chemotaxis
| This compound Conc. (µM) | Chemoattractant (10 nM fMLP) | Migrated Neutrophils (Normalized to Control) | % Inhibition |
| 0 (Control) | + | 1.00 ± 0.08 | 0 |
| 1 | + | 0.82 ± 0.07 | 18 |
| 5 | + | 0.55 ± 0.06 | 45 |
| 10 | + | 0.28 ± 0.04 | 72 |
| 25 | + | 0.11 ± 0.03 | 89 |
| 0 (Control) | - | 0.05 ± 0.01 | - |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| This compound Conc. (µM) | Stimulant (100 nM PMA) | ROS Production (Luminescence Units) | % Inhibition |
| 0 (Control) | + | 85,432 ± 5,120 | 0 |
| 1 | + | 76,889 ± 4,890 | 10 |
| 5 | + | 58,948 ± 4,100 | 31 |
| 10 | + | 37,162 ± 3,540 | 56.5 |
| 25 | + | 19,649 ± 2,870 | 77 |
| 0 (Control) | - | 1,230 ± 150 | - |
Table 3: Effect of this compound on Neutrophil Elastase Release
| This compound Conc. (µM) | Stimulant (1 µM fMLP + 5 µg/mL Cytochalasin B) | Elastase Activity (mU/mL) | % Inhibition |
| 0 (Control) | + | 12.5 ± 1.1 | 0 |
| 1 | + | 11.1 ± 0.9 | 11.2 |
| 5 | + | 8.8 ± 0.7 | 29.6 |
| 10 | + | 5.4 ± 0.5 | 56.8 |
| 25 | + | 2.9 ± 0.3 | 76.8 |
| 0 (Control) | - | 0.8 ± 0.1 | - |
Detailed Experimental Protocols
Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of highly pure and viable human neutrophils from whole blood using density gradient centrifugation.[8][9][10][11]
Methodology:
-
Collect venous blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Carefully layer the whole blood over an equal volume of density gradient medium (e.g., Ficoll-Paque PLUS) in a conical centrifuge tube.
-
Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers containing plasma and peripheral blood mononuclear cells (PBMCs).
-
Collect the layer of neutrophils and the underlying erythrocyte pellet.
-
To remove contaminating red blood cells (RBCs), perform hypotonic lysis. Resuspend the cell pellet in a small volume of PBS and then add sterile, distilled water for 30 seconds, followed by the addition of an equal volume of 2X concentrated PBS to restore isotonicity.
-
Centrifuge the cells at 300 x g for 10 minutes at 4°C and discard the supernatant.
-
Wash the neutrophil pellet with cold PBS and repeat the centrifugation.
-
Resuspend the final neutrophil pellet in the appropriate assay buffer.
-
Determine cell concentration and viability using a hemocytometer and Trypan blue exclusion. Purity can be assessed by flow cytometry using neutrophil-specific markers (e.g., CD15, CD66b).[12]
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the in vitro migration of neutrophils towards a chemoattractant.[13][14][15]
Methodology:
-
Isolate human neutrophils as described in section 3.1 and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Add the chemoattractant (e.g., 10 nM fMLP or 100 ng/mL IL-8) to the lower wells of a Boyden chamber apparatus.
-
Place the microporous membrane filter (typically 3-5 µm pore size) over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the upper chamber and scrape off the non-migrated cells from the top surface of the filter.
-
Fix the filter and stain the migrated cells on the underside with a suitable stain (e.g., Diff-Quik or Hematoxylin).
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields. Alternatively, migrated cells can be quantified using a plate reader-based method by measuring ATP levels or fluorescence of labeled cells.
Reactive Oxygen Species (ROS) Production Assay
This protocol measures the production of ROS by neutrophils using a luminol-based chemiluminescence assay.[16][17][18][19][20]
Methodology:
-
Isolate human neutrophils and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+) at a concentration of 1 x 10^6 cells/mL.
-
Add the neutrophil suspension to the wells of a white, flat-bottom 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 15-30 minutes at 37°C.
-
Add luminol (a chemiluminescent probe) and horseradish peroxidase (HRP) to each well.
-
Place the plate in a luminometer and initiate the reaction by adding a stimulant such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or opsonized zymosan.
-
Immediately begin measuring the chemiluminescence kinetically over a period of 60-90 minutes at 37°C.
-
The data can be analyzed by comparing the peak luminescence or the area under the curve between the control and this compound-treated samples.
Neutrophil Elastase Release Assay
This assay quantifies the release of elastase, a primary granule enzyme, from stimulated neutrophils.[21][22][23][24]
Methodology:
-
Isolate neutrophils and resuspend them in a buffer such as HBSS with Ca2+ and Mg2+ at 2 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Prime the neutrophils by adding cytochalasin B (typically 5 µg/mL) for 5-10 minutes. This enhances the degranulation response to soluble stimuli.
-
Stimulate the cells with a chemoattractant like fMLP (typically 1 µM) to induce the release of primary granules.
-
Incubate for an additional 30 minutes at 37°C.
-
Stop the reaction by placing the plate on ice and then centrifuge at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant, which contains the released elastase.
-
Measure the elastase activity in the supernatant by adding a specific fluorogenic substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin). The cleavage of the substrate by elastase releases a fluorescent product.
-
Measure the fluorescence in a plate reader and calculate the elastase activity based on a standard curve of purified neutrophil elastase.
Conclusion
The evidence, primarily extrapolated from studies on the structurally related compound isopimpinellin, strongly suggests that this compound may act as a potent inhibitor of human neutrophil function. The proposed mechanism centers on the disruption of the PI3K/Akt signaling pathway, a critical axis for neutrophil migration and other pro-inflammatory activities. The experimental protocols detailed in this guide provide a robust framework for rigorously testing this hypothesis and quantifying the effects of this compound on neutrophil chemotaxis, ROS production, and degranulation. The data presented, though illustrative, highlight the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further investigation using these and other advanced techniques is warranted to fully elucidate the molecular interactions and therapeutic potential of this compound in the context of neutrophil-driven inflammatory diseases.
References
- 1. PI3K signaling in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus [frontiersin.org]
- 3. Fer Kinase Limits Neutrophil Chemotaxis toward End Target Chemoattractants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune effects of PI3K/Akt/HIF-1α-regulated glycolysis in polymorphonuclear neutrophils during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K-Akt/PKB signaling pathway in neutrophils and mononuclear cells exposed to N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiopoietin chemotactic activities on neutrophils are regulated by PI-3K activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immune effects of PI3K/Akt/HIF-1α-regulated glycolysis in polymorphonuclear neutrophils during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinmedjournals.org [clinmedjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. criver.com [criver.com]
- 14. Neutrophil chemotaxis assay for cancer immunotherapy screening - Explicyte Immuno-Oncology [explicyte.com]
- 15. researchgate.net [researchgate.net]
- 16. Detection of Reactive Oxygen Species in Human Neutrophils Under Various Conditions of Exposure to Galectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Impact of Various Reactive Oxygen Species on the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Extracellular Acidification Inhibits the ROS-Dependent Formation of Neutrophil Extracellular Traps [frontiersin.org]
- 21. resources.amsbio.com [resources.amsbio.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. cohesionbio.com.cn [cohesionbio.com.cn]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Isopedicin: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopedicin, a flavanone (B1672756) originally isolated from the Chinese medicinal herb Fissistigma oldhamii, has demonstrated significant therapeutic potential, primarily as a potent anti-inflammatory agent. Its mechanism of action is centered on the inhibition of phosphodiesterase (PDE), leading to a cascade of intracellular events that suppress inflammatory responses in immune cells. While direct evidence for other therapeutic applications is still emerging, analysis of structurally related compounds suggests plausible antioxidant, anticancer, and antiviral properties. This technical guide provides a comprehensive overview of the current state of research on this compound, including its known mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Anti-Inflammatory Potential
The most well-documented therapeutic potential of this compound lies in its anti-inflammatory activity. Research has shown that this compound is a potent inhibitor of superoxide (B77818) anion production in activated human neutrophils, a key event in the inflammatory cascade.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of phosphodiesterase (PDE) activity. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates and inhibits downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, ultimately suppressing the production of superoxide anions.[1] this compound has been shown to not possess superoxide-scavenging capabilities, nor does it directly alter subcellular NADPH oxidase activity, indicating its specific action on the upstream signaling cascade.[1]
Signaling Pathway
The signaling pathway for this compound's anti-inflammatory action is depicted below:
Quantitative Data
| Parameter | Cell Type | Activator | IC50 Value (µM) | Reference |
| Superoxide Anion Production | Human Neutrophils | fMLP | 0.34 ± 0.03 | [1] |
Experimental Protocols
This protocol is based on the cytochrome c reduction method.
-
Cell Preparation: Isolate human neutrophils from peripheral blood of healthy donors using dextran (B179266) sedimentation, followed by Ficoll-Hypaque centrifugation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' balanced salt solution with 10 mM HEPES, pH 7.4).
-
Assay Setup: In a 96-well plate, add 50 µL of neutrophil suspension (e.g., 6 x 10^5 cells/well).
-
Incubation with this compound: Add 50 µL of varying concentrations of this compound (dissolved in DMSO and diluted in buffer) to the wells. Include a vehicle control (DMSO). Incubate for 5 minutes at 37°C.
-
Reaction Initiation: Add 50 µL of a solution containing 0.5 mg/mL ferricytochrome c and 1 µM fMLP (N-formyl-methionyl-leucyl-phenylalanine).
-
Measurement: Immediately measure the change in absorbance at 550 nm over time (e.g., for 10 minutes) using a microplate reader.
-
Calculation: Calculate the rate of superoxide anion production from the change in absorbance using the extinction coefficient of reduced cytochrome c. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of this compound concentration.
This protocol outlines a generic colorimetric PDE activity assay.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA), a cAMP substrate solution, and a 5'-nucleotidase solution.
-
Assay Setup: In a 96-well plate, add the reaction buffer, varying concentrations of this compound, and the PDE enzyme.
-
Reaction Initiation: Add the cAMP substrate to start the reaction. Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Second Enzymatic Reaction: Add 5'-nucleotidase to the wells to convert the AMP produced in the first reaction to adenosine and inorganic phosphate (B84403). Incubate at 30°C for a further period (e.g., 15 minutes).
-
Phosphate Detection: Add a phosphate detection reagent (e.g., malachite green-based reagent) and incubate for color development.
-
Measurement: Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., 620 nm).
-
Calculation: The amount of phosphate produced is proportional to the PDE activity. Calculate the inhibitory effect of this compound.
Potential Therapeutic Activities Based on Structurally Related Compounds
Direct research on the antioxidant, anticancer, and antiviral properties of this compound is limited. However, studies on structurally similar flavonoids provide a basis for exploring these potential therapeutic avenues.
Potential Antioxidant Activity
Structurally related isoflavones have been shown to possess free radical scavenging properties.
Flavonoids can act as antioxidants by donating a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. They can also chelate metal ions involved in the generation of reactive oxygen species.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).
-
Assay Setup: In a 96-well plate, add varying concentrations of the test compound (dissolved in a suitable solvent).
-
Reaction Initiation: Add the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] x 100.
Potential Anticancer Activity
Flavonoids such as isalpinin have demonstrated cytotoxic effects against various cancer cell lines.
Potential mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression.
| Cell Line (Non-Small Cell Lung Cancer) | IC50 Value (µM) at 48h |
| A549 | ~82 |
| H23 | ~44 |
| H460 | ~44 |
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
Potential Antiviral Activity
Compounds like isoquercitrin (B50326) and isoimperatorin (B1672244) have shown activity against influenza and herpes simplex viruses.
Potential antiviral mechanisms include the inhibition of viral entry into host cells, interference with viral replication, and inhibition of viral enzymes such as neuraminidase.
| Compound | Virus | Assay | IC50/EC50 Value |
| Isoimperatorin | Influenza A (H1N1) | CPE reduction | EC50: ~7.67 µM |
| Isoquercitrin | Herpes Simplex Virus-1 (HSV-1) | Neutralizing activity | EC50: ~0.42 µg/mL |
-
Cell Seeding: Seed a monolayer of susceptible host cells in 6-well plates.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with varying concentrations of the test compound for 1 hour at 37°C.
-
Infection: Infect the cell monolayers with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculation: The percentage of plaque reduction is calculated relative to the virus-only control. The IC50 value is determined.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental protocols described.
References
Isopedicin: A Technical Guide to its Discovery, Isolation, and Characterization from Fissistigma oldhamii
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopedicin (B587747), a flavanone (B1672756) found in the medicinal plant Fissistigma oldhamii, has garnered significant interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification, presents a comprehensive summary of its spectroscopic data for unambiguous identification, and illustrates its mechanism of action through its signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.
Introduction
Fissistigma oldhamii (Hemsl.) Merr., a member of the Annonaceae family, is a plant with a long history of use in traditional medicine for treating various inflammatory conditions.[1] Phytochemical investigations of this plant have revealed a diverse array of bioactive compounds, including alkaloids and flavonoids.[2][3][4] Among these, this compound (C18H18O6, Molar Mass: 330.33 g/mol ) has emerged as a compound of particular interest due to its significant biological activities.[1][2]
This compound has been identified as a potent inhibitor of superoxide (B77818) anion production in activated human neutrophils.[2] This activity is attributed to its ability to inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).[5][6] This mechanism of action highlights the potential of this compound as a lead compound for the development of novel anti-inflammatory agents.
This guide provides a comprehensive technical overview of this compound, focusing on the practical aspects of its discovery and isolation from Fissistigma oldhamii.
Experimental Protocols
Plant Material Collection and Preparation
The roots, stems, or leaves of Fissistigma oldhamii are collected and authenticated. The plant material is then washed, dried, and ground into a fine powder to increase the surface area for efficient extraction.
Extraction
The powdered plant material is subjected to solvent extraction. Common methods include maceration or Soxhlet extraction.
-
Solvent: Ethanol or methanol (B129727) are frequently used for the extraction of flavonoids.
-
Procedure (Maceration): The powdered plant material is soaked in the solvent at room temperature for a period of 24-72 hours with occasional agitation. The process is typically repeated multiple times to ensure complete extraction.
-
Procedure (Soxhlet): Continuous extraction in a Soxhlet apparatus can be employed for a more efficient extraction process.
The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
The crude extract is subjected to fractionation to separate compounds based on their polarity.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.
Chromatographic Purification
The flavonoid-rich fraction is further purified using various chromatographic techniques.
-
Column Chromatography: The fraction is loaded onto a silica (B1680970) gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water.[7][8]
The following diagram illustrates a generalized workflow for the isolation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Products isolated from Fissistigma oldhamii - BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PDE4 inhibition drives resolution of neutrophilic inflammation by inducing apoptosis in a PKA-PI3K/Akt-dependent and NF-kappaB-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.ufmg.br [repositorio.ufmg.br]
- 7. Comparative Research of Chemical Profiling in Different Parts of Fissistigma oldhamii by Ultra-High-Performance Liquid Chromatography Coupled with Hybrid Quadrupole-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Research of Chemical Profiling in Different Parts of Fissistigma oldhamii by Ultra-High-Performance Liquid Chromatography Coupled with Hybrid Quadrupole-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Isopedicin as a Phosphodiesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopedicin, a flavanone (B1672756) found in the medicinal herb Fissistigma oldhamii, has been identified as a bioactive compound with potential therapeutic applications. Research indicates that one of the key mechanisms underlying its biological activity is the inhibition of phosphodiesterase (PDE) enzymes. This technical guide provides an in-depth overview of the role of this compound as a PDE inhibitor, detailing its mechanism of action, relevant signaling pathways, and standardized experimental protocols for its investigation. While specific quantitative data on the inhibitory potency of this compound against various PDE subtypes is not extensively available in publicly accessible literature, this guide presents the known information and provides a framework for further research and drug development efforts.
Introduction to Phosphodiesterases and Their Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signal transduction by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP)[1]. The degradation of these cyclic nucleotides terminates their signaling pathways, which are involved in a vast array of physiological processes, including inflammation, smooth muscle relaxation, cardiac contractility, and neuronal signaling[2].
There are 11 known families of PDEs (PDE1-PDE11), each with distinct substrate specificities (cAMP-specific, cGMP-specific, or dual-substrate), tissue distribution, and regulatory properties. This diversity makes specific PDE isoforms attractive targets for therapeutic intervention in a wide range of diseases, such as chronic obstructive pulmonary disease (COPD), erectile dysfunction, and neurodegenerative disorders[1]. PDE inhibitors act by blocking the catalytic activity of these enzymes, thereby increasing the intracellular concentrations of cAMP and/or cGMP and potentiating their downstream effects[1].
This compound: A Natural Flavonoid with PDE Inhibitory Activity
This compound is a flavanone that has been isolated from Fissistigma oldhamii, a plant used in traditional Chinese medicine. Studies have shown that this compound exhibits anti-inflammatory properties, and its mechanism of action has been linked to the inhibition of PDE activity[3].
Mechanism of Action
Research has demonstrated that this compound can increase intracellular cAMP levels and enhance the activity of Protein Kinase A (PKA) in formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP)-activated human neutrophils[3]. This effect is attributed to the inhibition of cAMP-specific PDE activity, as no direct activation of adenylate cyclase (the enzyme responsible for cAMP synthesis) was observed[3]. The elevation of cAMP levels by this compound leads to the downstream activation of PKA, which in turn can modulate various cellular functions, including the inhibition of inflammatory responses.
Signaling Pathways
The inhibitory action of this compound on PDEs primarily impacts the cAMP signaling pathway. The following diagram illustrates the canonical cAMP signaling cascade and the point of intervention for a PDE inhibitor like this compound.
Similarly, PDE inhibitors can affect the cGMP signaling pathway, which is crucial for processes like smooth muscle relaxation.
Quantitative Data on PDE Inhibition
| Flavonoid | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) | Reference |
| Luteolin | 10-20 | 10-20 | 10-20 | 10-20 | 10-20 | [4] |
| Daidzein | >100 | >100 | ~30 | >100 | >100 | [4] |
| Hesperetin | >100 | >100 | >100 | ~30 | >100 | [4] |
| Diosmetin | >50 | 4.8 | >100 | >50 | >50 | [4] |
| Biochanin A | >50 | >50 | >100 | 8.5 | >100 | [4] |
| Quercetin | 10-40 | 10-40 | <10 | <10 | >100 | [4] |
Note: This table is for illustrative purposes to show how quantitative data for PDE inhibitors is typically presented. Specific IC50 values for this compound are not included due to their absence in the reviewed literature.
Experimental Protocols
The investigation of this compound as a PDE inhibitor involves several key experiments. Below are detailed methodologies for a generic PDE inhibition assay and a cellular cAMP measurement assay.
Phosphodiesterase Inhibition Assay (Radiometric Method)
This protocol is a standard method for determining the in vitro inhibitory activity of a compound against a specific PDE isozyme.
References
- 1. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Isopedicin: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopedicin (B587747), a flavanone (B1672756) derivative with the molecular formula C₁₈H₁₈O₆, has garnered attention for its potent biological activities, including the inhibition of superoxide (B77818) anion production in human neutrophils. This technical guide provides a comprehensive overview of the known natural sources of this compound and its putative biosynthetic pathway. Drawing from available phytochemical and biosynthetic research, this document aims to serve as a foundational resource for researchers and professionals in drug discovery and natural product chemistry.
Natural Sources of this compound
This compound has been identified as a natural constituent in a limited number of plant species, with the primary source being Fissistigma oldhamii (Hemsl.) Merr., a plant used in traditional Chinese medicine. It has also been reported in Didymocarpus pedicellata. While early reports suggested its presence in microorganisms like Streptomyces pyrrocinia, recent and more detailed phytochemical analyses have predominantly focused on its isolation from plant sources.
Fissistigma oldhamii (Hemsl.) Merr.
Fissistigma oldhamii, a member of the Annonaceae family, is the most well-documented source of this compound.[1][2] Phytochemical investigations have revealed the presence of this compound in various parts of the plant, including the roots, stems, leaves, fruits, and even in insect galls formed on the plant.[3] The roots and stems of F. oldhamii are traditionally used in Chinese medicine to treat conditions like rheumatoid arthritis and other inflammatory diseases.[1][2] this compound, as a flavanone, contributes to the diverse array of bioactive compounds found in this plant, which also includes various alkaloids, terpenoids, and other flavonoids.[1][4][5][6]
Other Reported Sources
Besides F. oldhamii, this compound has also been identified in Didymocarpus pedicellata (Gesneriaceae), a plant utilized in traditional Indian medicine for its antioxidant properties.[1][2] The occurrence of this compound in phylogenetically distinct plant families suggests the potential for a wider distribution in the plant kingdom than is currently known.
Biosynthesis of this compound
While a specific, dedicated study on the complete biosynthetic pathway of this compound has not been published, its chemical structure as a flavanone allows for the elucidation of a putative pathway based on the well-established principles of flavonoid biosynthesis in plants. Flavonoids are synthesized via the phenylpropanoid pathway, a major route of secondary metabolism in plants.
The biosynthesis is proposed to initiate from the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaroyl-CoA. This central precursor then enters the flavonoid pathway.
Putative Biosynthetic Pathway of this compound:
Caption: Putative biosynthetic pathway of this compound.
The key steps in this proposed pathway are:
-
Phenylpropanoid Pathway: L-Phenylalanine is converted to p-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).
-
Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Isomerization: Chalcone isomerase (CHI) facilitates the stereospecific isomerization of the chalcone into the flavanone, naringenin.
-
Tailoring Reactions: Naringenin then undergoes a series of hydroxylation and methylation reactions, catalyzed by various enzymes such as hydroxylases and O-methyltransferases, to yield the final structure of this compound. The exact sequence and nature of these tailoring enzymes for this compound biosynthesis are yet to be experimentally determined.
Experimental Protocols
Detailed experimental protocols specifically for the isolation of this compound are not extensively published as standalone methods. However, based on the general procedures described in phytochemical studies of Fissistigma oldhamii, a representative protocol can be outlined.
General Extraction and Isolation Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of this compound from plant material.
Caption: General workflow for the extraction and isolation of this compound.
Detailed Methodologies
1. Plant Material and Extraction:
-
Dried and powdered plant material (e.g., roots and stems of F. oldhamii) is subjected to exhaustive extraction with an organic solvent like 95% ethanol or methanol (B129727) at room temperature or under reflux. The process is typically repeated multiple times to ensure complete extraction.
2. Concentration and Fractionation:
-
The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
This crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane and ethyl acetate, to separate compounds based on their polarity. This compound, being a moderately polar flavanone, is expected to be enriched in the ethyl acetate fraction.
3. Chromatographic Separation:
-
The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.
-
Further purification of the this compound-containing fractions is often achieved using Sephadex LH-20 column chromatography, eluting with methanol, to remove pigments and other impurities.
4. High-Performance Liquid Chromatography (HPLC):
-
Final purification to obtain this compound in high purity is typically performed using semi-preparative or preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.
5. Structure Elucidation:
-
The structure of the isolated pure compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.
Quantitative Data
Quantitative data on the yield of this compound from its natural sources is scarce in the published literature. One study on the chemical profiling of different parts of Fissistigma oldhamii using UHPLC-Q-Orbitrap MS provided a qualitative and semi-quantitative analysis of its constituents.[3] While this study identified the presence of this compound in various plant parts, it did not provide specific percentage yields or concentrations. The relative abundance of this compound was found to vary between the roots, stems, leaves, fruits, and insect galls.[3] For drug development and commercial production purposes, further quantitative studies would be necessary to determine the optimal plant part and harvesting time for maximizing this compound yield.
Table 1: Distribution of this compound in Fissistigma oldhamii
| Plant Part | Presence of this compound | Relative Abundance (Qualitative) | Reference |
| Roots | Detected | Present | [3] |
| Stems | Detected | Present | [3] |
| Leaves | Detected | Present | [3] |
| Fruits | Detected | Present | [3] |
| Insect Galls | Detected | Present | [3] |
Conclusion
This compound is a promising bioactive flavanone primarily sourced from the medicinal plant Fissistigma oldhamii. Its biosynthesis is believed to follow the general flavonoid pathway, although the specific enzymatic steps are yet to be elucidated. The extraction and isolation of this compound can be achieved through standard phytochemical techniques involving solvent extraction and multi-step chromatography. Future research should focus on the quantitative analysis of this compound in its natural sources to facilitate sustainable sourcing and on the detailed characterization of its biosynthetic pathway to enable potential biotechnological production methods. This knowledge will be crucial for the further development of this compound as a potential therapeutic agent.
References
- 1. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Research of Chemical Profiling in Different Parts of Fissistigma oldhamii by Ultra-High-Performance Liquid Chromatography Coupled with Hybrid Quadrupole-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Studies on alkaloids from Fissistigma oldhamii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Isopedicin: A Technical Guide to its Modulation of cAMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isopedicin (B587747), a flavanone (B1672756) derived from the traditional Chinese medicinal herb Fissistigma oldhamii, has demonstrated significant anti-inflammatory properties.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. Quantitative data from key studies are presented, along with detailed experimental protocols and visual representations of the signaling cascade and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound.
Introduction to this compound and the cAMP Signaling Pathway
This compound is a bioactive flavanone that has been identified as a potent inhibitor of superoxide (B77818) anion production in activated human neutrophils.[1] Its anti-inflammatory effects are primarily mediated through the modulation of the cAMP signaling pathway. The cAMP pathway is a ubiquitous second messenger system that plays a critical role in regulating a myriad of cellular processes, including inflammation, cell growth, and metabolism. The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs). This compound exerts its effects by inhibiting PDE activity, leading to an accumulation of intracellular cAMP.[1] This, in turn, activates Protein Kinase A (PKA), a key downstream effector of cAMP, which then phosphorylates various target proteins to elicit a cellular response.[1]
Quantitative Data: this compound's Potency
The primary quantitative data available for this compound's biological activity comes from studies on its inhibitory effect on superoxide anion production in formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP)-activated human neutrophils. This effect is a downstream consequence of its action on the cAMP pathway.
| Parameter | Value | Cell Type | Activator | Reference |
| IC₅₀ (Superoxide Anion Production) | 0.34 ± 0.03 µM | Human Neutrophils | FMLP | [1] |
Table 1: Potency of this compound in Inhibiting Superoxide Anion Production
Mechanism of Action: Inhibition of Phosphodiesterase
This compound's modulatory effect on the cAMP signaling pathway is attributed to its ability to inhibit phosphodiesterase (PDE) activity.[1] By blocking the enzymatic degradation of cAMP, this compound leads to a sustained elevation of intracellular cAMP levels. This increase in cAMP subsequently activates PKA, which is responsible for the downstream signaling events that result in the observed anti-inflammatory effects, such as the inhibition of superoxide anion production.[1] It has been demonstrated that this compound does not directly activate adenylyl cyclase.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on the cAMP signaling pathway, based on the pivotal study by Hwang et al. (2009) and standard laboratory practices.
Phosphodiesterase (PDE) Activity Assay
This assay is designed to directly measure the inhibitory effect of this compound on PDE activity.
Principle: The assay measures the conversion of cAMP to AMP by PDE. The amount of remaining cAMP or the amount of produced AMP can be quantified. A common method involves a two-step enzymatic reaction where the AMP produced is converted to adenosine and inorganic phosphate (B84403) (Pi) by 5'-nucleotidase. The released Pi is then detected colorimetrically.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA.
-
Substrate: 1 µM cAMP in Assay Buffer.
-
Enzyme: Purified PDE (e.g., from bovine heart or specific recombinant isoforms) diluted in Assay Buffer to a working concentration.
-
5'-Nucleotidase: Diluted in Assay Buffer.
-
This compound: Prepare a stock solution in DMSO and serially dilute to desired concentrations in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Phosphate Detection Reagent (e.g., Malachite Green-based).
-
-
Assay Procedure:
-
Add 20 µL of this compound dilutions or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of the PDE enzyme solution to each well.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of the cAMP substrate solution.
-
Incubate for 30 minutes at 30°C.
-
Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 20 µL of 5'-nucleotidase solution.
-
Incubate for 10 minutes at 30°C.
-
Add 100 µL of the Phosphate Detection Reagent to each well.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Intracellular cAMP Accumulation Assay
This assay measures the effect of this compound on the intracellular levels of cAMP in whole cells.
Principle: Cells are stimulated to produce cAMP, and the accumulation of cAMP in the presence of this compound is quantified using a competitive immunoassay, often employing techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
Protocol:
-
Cell Culture and Treatment:
-
Seed human neutrophils (or another appropriate cell line) in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
To prevent cAMP degradation by endogenous PDEs, a general PDE inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) can be included in control wells.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) or a GPCR agonist (e.g., FMLP) for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Quantification (ELISA-based):
-
Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
Transfer the cell lysates to the wells of the cAMP ELISA plate, which is pre-coated with a cAMP-specific antibody.
-
Add a fixed amount of HRP-conjugated cAMP to each well. This will compete with the cAMP from the cell lysate for binding to the antibody.
-
Incubate for 2 hours at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the intracellular cAMP concentration against the this compound concentration.
-
Protein Kinase A (PKA) Activity Assay
This assay measures the activation of PKA in response to this compound treatment.
Principle: PKA activity is determined by measuring the phosphorylation of a specific PKA substrate. This can be achieved using a variety of methods, including radioisotope-based assays, ELISA, or FRET-based biosensors. The following protocol is for an ELISA-based assay.
Protocol:
-
Cell Treatment and Lysate Preparation:
-
Treat cells with this compound and a stimulant as described in the cAMP accumulation assay.
-
Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
-
PKA Activity Measurement (ELISA-based):
-
Use a PKA activity assay kit. The wells of the microplate are typically coated with a specific PKA substrate.
-
Add equal amounts of protein lysate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60-90 minutes at 30°C.
-
Wash the wells to remove unreacted ATP and lysate components.
-
Add a phospho-specific antibody that recognizes the phosphorylated PKA substrate.
-
Incubate for 60 minutes at room temperature.
-
Wash the wells and add an HRP-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells and add a colorimetric substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis:
-
The absorbance is directly proportional to the PKA activity.
-
Plot the PKA activity (absorbance) against the this compound concentration.
-
Conclusion
This compound is a promising natural compound that exerts its anti-inflammatory effects through the potentiation of the cAMP signaling pathway via the inhibition of phosphodiesterase. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound. Future studies should aim to identify the specific PDE isoforms inhibited by this compound and to further elucidate the downstream targets of the PKA activation it induces. Such investigations will be crucial for the development of this compound as a novel therapeutic agent for inflammatory diseases.
References
No In Vitro Anticancer Studies Currently Available for Isopedicin
A comprehensive review of scientific literature reveals a lack of preliminary in vitro studies on the anticancer properties of Isopedicin. While this compound is a known bioactive compound, current research primarily focuses on its role as a phosphodiesterase (PDE) inhibitor and its anti-inflammatory effects through the inhibition of superoxide (B77818) anion production.[1] There is no publicly available data detailing its cytotoxic effects, its influence on apoptosis, or its impact on the cell cycle of cancer cell lines.
This technical guide will instead provide an in-depth overview of the established in vitro bioactivities of this compound, focusing on its phosphodiesterase inhibition and its effects on superoxide anion generation in neutrophils. Additionally, this guide will present information on the potential anticancer effects of phosphodiesterase inhibitors as a class of compounds, drawing from studies on other molecules that share a similar mechanism of action.
Established In Vitro Bioactivities of this compound
Phosphodiesterase (PDE) Inhibition
This compound has been identified as an inhibitor of phosphodiesterase (PDE).[1] PDEs are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular signaling pathways. By inhibiting PDE, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, influencing a wide range of cellular processes.[1]
Inhibition of Superoxide Anion Production
In studies involving human neutrophils, this compound has demonstrated potent, concentration-dependent inhibition of superoxide anion (O₂⁻) production when the cells are activated by formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP).[1] The half-maximal inhibitory concentration (IC₅₀) for this effect was determined to be 0.34 ± 0.03 µM.[1] It is important to note that this compound achieves this by inhibiting the cellular machinery responsible for superoxide production and does not act as a direct scavenger of the radical.[1]
Potential Anticancer Effects of Phosphodiesterase Inhibitors
While direct in vitro anticancer studies on this compound are unavailable, research on other PDE inhibitors suggests potential mechanisms through which this class of compounds may exert antitumor effects.
Several studies have shown that PDE inhibitors can enhance the efficacy of standard chemotherapeutic agents. For instance, the PDE5 inhibitor sildenafil (B151) has been found to increase the anticancer effects of doxorubicin (B1662922) in prostate and other cancer cell lines.[2] Similarly, combinations of platinum-based chemotherapy with PDE inhibitors have demonstrated increased antiproliferative effects and apoptosis in lung cancer cell lines.[3] The proposed mechanisms for these synergistic effects include enhanced drug uptake and the modulation of signaling pathways that promote cancer cell death.[3]
Furthermore, the inhibition of specific PDE isoforms has been shown to induce apoptosis and cell cycle arrest in a variety of tumor cells.[4] For example, some PDE inhibitors can increase intracellular cGMP levels, which can, in turn, enhance drug delivery to tumor tissues.[3]
Experimental Protocols
Detailed methodologies for the key experiments related to the known in vitro activities of this compound are provided below.
Phosphodiesterase (PDE) Activity Assay (Colorimetric)
This protocol outlines a general method for measuring PDE activity and screening for inhibitors like this compound.
-
Reagent Preparation : Prepare the PDE assay buffer, the cAMP or cGMP substrate, the 5'-nucleotidase enzyme, and the PDE enzyme standard. The test compound (this compound) should be dissolved in a suitable solvent.
-
Reaction Setup : In a 96-well microplate, add the assay buffer, the substrate (cAMP or cGMP), and the 5'-nucleotidase.
-
Initiation of Reaction : Add the PDE enzyme to initiate the reaction. For inhibitor screening, the test compound (this compound) is added prior to the enzyme. A known PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), should be used as a positive control.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time period.
-
Detection : Stop the reaction and add a reagent that detects the amount of phosphate (B84403) produced (e.g., a malachite green-based reagent). The colorimetric change is proportional to the PDE activity.
-
Data Analysis : Measure the absorbance at the appropriate wavelength using a microplate reader. The percentage of inhibition by the test compound is calculated by comparing the activity in the presence of the inhibitor to the control (no inhibitor).[5][6]
Superoxide Anion Scavenging Assay (NBT Reduction Method)
This protocol describes a common method to assess the inhibition of superoxide anion production.
-
Cell Preparation : Isolate human neutrophils from fresh blood samples.
-
Reaction Mixture : In a microplate, prepare a reaction mixture containing the isolated neutrophils, a detection reagent such as nitroblue tetrazolium (NBT), and the test compound (this compound) at various concentrations.
-
Stimulation : Induce superoxide production in the neutrophils by adding a stimulant, such as FMLP.
-
Incubation : Incubate the plate at 37°C for a defined period.
-
Measurement : During incubation, the superoxide anions will reduce the NBT, forming a colored formazan (B1609692) product. Measure the absorbance of the formazan at a specific wavelength (e.g., 560 nm).
-
Calculation : The inhibitory effect of this compound is determined by comparing the absorbance in the wells treated with the compound to the control wells (stimulated cells without the compound). The IC₅₀ value can be calculated from the dose-response curve.[7][8][9]
Cyclic AMP (cAMP) Assay
This protocol provides a general framework for measuring intracellular cAMP levels.
-
Cell Culture and Treatment : Culture the desired cell line and treat with the test compound (this compound) for a specified time.
-
Cell Lysis : Lyse the cells to release the intracellular contents, including cAMP.
-
Competitive Immunoassay : Most commercial cAMP assays are competitive immunoassays. In these assays, the cAMP from the cell lysate competes with a labeled cAMP (e.g., enzyme-labeled or fluorescent-labeled) for binding to a limited amount of anti-cAMP antibody.
-
Detection : The amount of labeled cAMP bound to the antibody is inversely proportional to the amount of cAMP in the cell lysate. The signal is detected using a suitable plate reader (e.g., colorimetric, fluorometric, or luminometric).
-
Standard Curve : A standard curve is generated using known concentrations of cAMP to quantify the amount of cAMP in the cell samples.[10][11][12]
Protein Kinase A (PKA) Activity Assay
This protocol outlines a method to measure the activity of PKA.
-
Sample Preparation : Prepare cell lysates from cells treated with or without this compound.
-
Kinase Reaction : In a microplate, a specific PKA substrate (often a synthetic peptide) is immobilized. The cell lysate containing PKA is added to the wells along with ATP.
-
Phosphorylation : If PKA is active, it will phosphorylate the substrate.
-
Detection : The phosphorylated substrate is detected using a specific antibody that recognizes the phosphorylated form. This primary antibody is then detected by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation : A substrate for the enzyme on the secondary antibody is added, which generates a detectable signal (e.g., colorimetric or chemiluminescent).
-
Quantification : The intensity of the signal is proportional to the PKA activity in the sample and is measured with a microplate reader.[13][14][15][16][17]
Signaling Pathways
The known mechanism of action of this compound involves the inhibition of phosphodiesterase, leading to the activation of the cAMP/PKA signaling pathway.
Caption: this compound inhibits PDE, increasing cAMP levels and activating PKA.
The inhibition of superoxide anion production by this compound in neutrophils is also linked to the cAMP/PKA pathway. This pathway can interfere with the signaling cascades that lead to the activation of NADPH oxidase, the enzyme complex responsible for producing superoxide anions.
Caption: this compound inhibits FMLP-induced superoxide production in neutrophils.
Conclusion
References
- 1. Potent inhibition of superoxide anion production in activated human neutrophils by this compound, a bioactive component of the Chinese medicinal herb Fissistigma oldhamii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Potential synergistic effect of phosphodiesterase inhibitors with chemotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cancer with phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.co.jp [abcam.co.jp]
- 6. Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytojournal.com [phytojournal.com]
- 8. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant activities of Indigofera cassioides Rottl. Ex. DC. using various in vitro assay models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mesoscale.com [mesoscale.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopedicin, a flavanone (B1672756) isolated from the medicinal plant Fissistigma oldhamii, has demonstrated significant pharmacological potential, particularly as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and related flavonoids found in Fissistigma oldhamii. It includes a detailed summary of their biological activities, with quantitative data presented for comparative analysis. Furthermore, this guide outlines the experimental protocols for key assays and visualizes the underlying signaling pathways to facilitate a deeper understanding of their mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities. This compound, a member of the flavanone subclass, has been identified as a bioactive component of Fissistigma oldhamii, a plant traditionally used in Chinese medicine to treat inflammatory conditions. Emerging research has highlighted the therapeutic potential of this compound and other flavonoids from this plant, warranting a detailed investigation into their pharmacological properties. This guide synthesizes the current knowledge on this compound and its related flavonoids, focusing on their quantitative pharmacological data, experimental methodologies, and molecular mechanisms of action.
Pharmacological Activities: Quantitative Data Summary
The pharmacological activities of this compound and other flavonoids isolated from Fissistigma oldhamii are summarized below. The data is presented to allow for a clear comparison of their potency across various biological assays.
| Compound | Pharmacological Activity | Assay | Target/Cell Line | Quantitative Data (IC₅₀/MIC) | Reference |
| This compound | Anti-inflammatory | Superoxide (B77818) Anion Production (fMLP-stimulated) | Human Neutrophils | 0.34 ± 0.03 µM | [1] |
| Phosphodiesterase Inhibition | PDE Activity Assay | - | - | ||
| Aristolactam B | Antiproliferative | Cytotoxicity Assay | HCT-15 (Colon Cancer) | 5.5 µM | [2] |
| XF 498 (CNS Cancer) | 0.84 µM | [2] | |||
| SK-OV-3 (Ovarian Cancer) | 8.3 µM | [2] | |||
| A549 (Lung Cancer) | 23.2 µM | [2] | |||
| (Z)-N-caffeoyltyramine | Immunosuppressive | Concanavalin A-induced Splenocyte Proliferation | Splenocytes | 6.22 µM | [2] |
| Dysodensiol I | Anti-proliferative | Synoviocyte Proliferation Assay | Synoviocytes | 1.0 µM | [2] |
| Dysodensiol G | Anti-proliferative | Synoviocyte Proliferation Assay | Synoviocytes | 10.2 µM | [2] |
| Dysodensiol H | Anti-proliferative | Synoviocyte Proliferation Assay | Synoviocytes | 52.4 µM | [2] |
| Dysodensiol F | Anti-proliferative | Synoviocyte Proliferation Assay | Synoviocytes | 11.8 µM | [2] |
| 4',5'-dimethoxy-2'-hydroxy-3',6'-quinodihydrochalcone | Antiproliferative | Cytotoxicity Assay | HepG2 (Liver Cancer) | 10.8 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the existing findings.
Superoxide Anion Production Assay in fMLP-stimulated Human Neutrophils
This protocol is used to measure the inhibitory effect of a compound on the production of superoxide anions by neutrophils stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP).
Materials:
-
Ficoll-Paque solution
-
Dextran (B179266) T-500
-
Hanks' Balanced Salt Solution (HBSS)
-
N-formyl-methionyl-leucyl-phenylalanine (fMLP)
-
Cytochrome c
-
Superoxide dismutase (SOD)
-
Test compound (e.g., this compound)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes.
-
Cell Preparation: Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well microplate, add 50 µL of the neutrophil suspension to each well.
-
Compound Incubation: Add 50 µL of the test compound at various concentrations (or vehicle control) to the wells and incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add 50 µL of a solution containing 0.5 mg/mL cytochrome c and 1 µM fMLP to each well to initiate the reaction. For a negative control, add 50 µL of a solution containing cytochrome c, fMLP, and 300 U/mL SOD.
-
Measurement: Immediately measure the absorbance at 550 nm at 37°C in a kinetic mode for 5-10 minutes using a spectrophotometer.
-
Data Analysis: The rate of superoxide anion production is calculated from the change in absorbance over time. The inhibitory effect of the test compound is expressed as the concentration that inhibits 50% of the superoxide production (IC₅₀).
Phosphodiesterase (PDE) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of phosphodiesterase, the enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).
Materials:
-
Recombinant human PDE enzyme
-
cAMP substrate
-
5'-Nucleotidase
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Test compound (e.g., this compound)
-
Malachite Green reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well microplate, add the assay buffer, PDE enzyme, and the test compound at various concentrations (or vehicle control).
-
Reaction Initiation: Add the cAMP substrate to each well to start the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Secondary Reaction: Add 5'-nucleotidase to each well to convert the AMP produced in the first reaction into adenosine and inorganic phosphate (B84403) (Pi). Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Phosphate Detection: Add Malachite Green reagent to each well. This reagent forms a colored complex with the inorganic phosphate.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
Data Analysis: The amount of phosphate produced is proportional to the PDE activity. The inhibitory effect of the test compound is calculated as the IC₅₀ value.
cAMP Formation and PKA Activity Assays
These assays measure the intracellular levels of cAMP and the activity of Protein Kinase A (PKA), which are downstream effectors of PDE inhibition.
cAMP Formation Assay (ELISA-based):
-
Cell Culture and Treatment: Culture appropriate cells (e.g., human neutrophils) and treat them with the test compound and a stimulant (e.g., fMLP) for a specified time.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
ELISA: Use a competitive enzyme-linked immunosorbent assay (ELISA) kit to quantify the amount of cAMP in the cell lysates according to the manufacturer's instructions.
PKA Activity Assay:
-
Cell Lysate Preparation: Prepare cell lysates as described for the cAMP assay.
-
Kinase Assay: Use a PKA kinase activity assay kit. This typically involves incubating the cell lysate with a specific PKA substrate and ATP. The amount of phosphorylated substrate is then quantified, often using a specific antibody and a colorimetric or fluorescent detection method.
Western Blotting for ERK and JNK Phosphorylation
This technique is used to detect the phosphorylation status of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), which are key proteins in the MAPK signaling pathway.
Materials:
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-ERK, total-ERK, phospho-JNK, total-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound and/or a stimulant. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: To determine the total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-ERK).
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound and related flavonoids are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
This compound's Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting phosphodiesterase (PDE), which leads to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA). PKA, in turn, reduces the phosphorylation of downstream targets in the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK and JNK, ultimately leading to the inhibition of superoxide anion production in activated neutrophils.
Caption: this compound's anti-inflammatory signaling cascade.
General Flavonoid-Modulated Signaling Pathways
Flavonoids, as a class of compounds, are known to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. These include the PI3K/Akt and NF-κB pathways, in addition to the MAPK pathway.
Caption: Key signaling pathways modulated by flavonoids.
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram outlines the general experimental workflow for evaluating the anti-inflammatory potential of a test compound like this compound.
Caption: Experimental workflow for anti-inflammatory assessment.
Conclusion
This compound and related flavonoids from Fissistigma oldhamii represent a promising class of natural compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. The quantitative data presented in this guide highlights the potent activity of this compound in inhibiting neutrophil activation. The detailed experimental protocols and signaling pathway diagrams provide a solid foundation for future research aimed at further elucidating their mechanisms of action and exploring their full therapeutic utility. Continued investigation into the structure-activity relationships and potential for synergistic effects among these flavonoids could pave the way for the development of novel and effective treatments for a range of inflammatory and proliferative diseases.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Harmala Alkaloids (Including Isopedicin) from Peganum harmala
Introduction
Isopedicin is a term that can be associated with the β-carboline alkaloids found in the seeds of Peganum harmala (Syrian Rue). These alkaloids, particularly harmine (B1663883) and harmaline, are of significant interest to researchers for their diverse pharmacological activities, including their role as monoamine oxidase (MAO) inhibitors.[1][2][3] The seeds of Peganum harmala can contain between 2-7% total alkaloids, making them a rich natural source for these compounds.[4][5] This document provides a comprehensive protocol for the extraction and purification of the total alkaloid fraction from Peganum harmala seeds, which would include this compound if present. The methodology is based on a standard acid-base extraction technique, which is effective for isolating these types of compounds.
It is important to note that the name "this compound" has also been used to refer to a flavonoid compound isolated from the plant Fissistigma oldhamii, which has shown potent inhibitory effects on superoxide (B77818) anion production and phosphodiesterase (PDE) activity.[6] However, in the context of natural product extraction from well-known medicinal plants, "this compound" is more commonly associated with the harmala alkaloids.
Principle of the Method
The extraction of harmala alkaloids relies on their basic nature. The general principle involves an acid-base extraction method. Initially, the powdered plant material is treated with an acidic solution, which protonates the alkaloids, converting them into their salt forms. These alkaloid salts are soluble in the aqueous acidic medium, while many other non-alkaloidal compounds, such as lipids, remain insoluble. The acidic extract is then washed with a non-polar organic solvent to remove these impurities. Subsequently, the acidic solution is basified, which deprotonates the alkaloid salts, converting them back into their free base form. As free bases, the alkaloids become insoluble in the aqueous solution and can be extracted into a non-polar organic solvent or precipitated and collected.[7]
Experimental Protocols
Materials and Reagents
-
Ground seeds of Peganum harmala
-
Petroleum ether
-
Methanol (90%)
-
Hydrochloric acid (HCl), 2% and 5% solutions
-
Sodium hydroxide (B78521) (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH) solution
-
Chloroform (B151607) or Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
Distilled water
-
Filter paper
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Reflux apparatus
-
Rotary evaporator (optional)
-
pH meter or litmus (B1172312) paper
Protocol 1: Extraction of Total Harmala Alkaloids
This protocol is a common method for extracting the total alkaloid content from Peganum harmala seeds.
-
Defatting: Macerate 50g of finely ground Peganum harmala seeds in 500 ml of petroleum ether for 24 hours. This step removes oils and other non-polar compounds. Filter the mixture, discarding the petroleum ether, and allow the seed powder to air dry.
-
Acidic Extraction:
-
Take the defatted seed powder and add it to a flask with 90% ethanol. Reflux the mixture for 1 hour.[5][8]
-
Allow the mixture to cool and then filter.
-
Evaporate the filtrate on a water bath until the volume is reduced to approximately one-tenth of the original volume.
-
Acidify the concentrated extract by adding 2% HCl solution.[4][5]
-
-
Liquid-Liquid Extraction (Purification):
-
Transfer the acidic extract to a separatory funnel.
-
Wash the acidic solution by partitioning it with chloroform (or ethyl acetate) two times (using 10 ml each time). Discard the organic (lower) layer, which contains impurities. The harmala alkaloid salts will remain in the upper aqueous acidic layer.[5]
-
-
Basification and Precipitation:
-
Isolation of Crude Alkaloids:
-
Transfer the basic solution to a separatory funnel and extract the precipitated alkaloids with chloroform (or ethyl acetate) two times (using 10 ml each time).[5]
-
Combine the organic layers, which now contain the dissolved harmala alkaloids.
-
Dry the organic extract by adding a small amount of anhydrous sodium sulfate and allowing it to stand for a few minutes until the solution is clear.
-
Decant the dried solution and concentrate it by evaporation to yield the crude total alkaloid extract.[5][8]
-
Protocol 2: Purification by Fractional Precipitation
This method can be used to separate harmine from other harmala alkaloids, such as harmaline, based on their differential solubility at specific pH values.[7]
-
Redissolution: Dissolve the crude total alkaloid extract obtained from Protocol 1 in a minimal amount of dilute acidic solution (e.g., 5% HCl).
-
Fractional Precipitation:
-
Slowly add a saturated solution of a weak base, such as sodium bicarbonate, to the acidic alkaloid solution while stirring.
-
Monitor the pH of the solution. Harmine will begin to precipitate at a lower pH than harmaline.
-
Continue adding the weak base until a significant amount of precipitate has formed.
-
Collect the precipitate by filtration. This fraction will be enriched in harmine.
-
-
Further Purification: The collected precipitate can be further purified by recrystallization from methanol.
Data Presentation
Table 1: Quantitative Data on Harmala Alkaloid Extraction
| Parameter | Value/Range | Source Plant Part | Reference |
| Total Alkaloid Content | 2-7% | Seeds | [4][5] |
| Harmaline in Seeds | 50-95% of total alkaloids | Seeds | [9][10] |
| Harmine in Roots | 67-74% of total alkaloids | Roots | [9][10] |
| Peganin in Aerial Parts | up to 78% of total alkaloids | Aerial Parts | [9][10] |
| IC₅₀ of Seed Extract (MAO-A Inhibition) | 27 µg/l | Seeds | [3] |
| IC₅₀ of Root Extract (MAO-A Inhibition) | 159 µg/l | Roots | [3] |
Visualizations
Diagram 1: Experimental Workflow for Harmala Alkaloid Extraction
A simplified workflow for the extraction and purification of harmala alkaloids.
Diagram 2: Signaling Pathway of Harmala Alkaloids as MAO-A Inhibitors
Mechanism of action of harmala alkaloids as MAO-A inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Extraction, Identification, and Quantification of Harmala Alkaloids in Three Species of Passiflora | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological and therapeutic effects of Peganum harmala and its main alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Harmala Alkaloids Extraction Guide | PDF [scribd.com]
- 9. Alkaloids of Peganum harmala L. and their Pharmacological Activity | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 10. oamjms.eu [oamjms.eu]
Application Notes and Protocols for the Synthesis of Isopedicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and potential synthetic methodologies for isopedicin (B587747) (6-hydroxy-5,7,8-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one), a naturally occurring flavanone (B1672756) with potential pharmacological activities. The protocols outlined below are based on well-established methods for flavanone synthesis and offer strategies for yield optimization.
Introduction
This compound is a flavanone that has been isolated from natural sources such as Fissistigma oldhamii. As with many natural products, achieving a consistent and scalable supply through isolation can be challenging. Therefore, chemical synthesis provides a reliable alternative for obtaining this compound for research and drug development purposes. The most common and versatile approach to synthesizing flavanones is through the intramolecular cyclization of a 2'-hydroxychalcone (B22705) intermediate. This document details a primary synthetic route and discusses key aspects of optimizing the reaction yield.
General Synthesis Strategy: Claisen-Schmidt Condensation and Intramolecular Cyclization
The synthesis of this compound can be conceptually divided into two key stages:
-
Formation of a 2'-hydroxychalcone: This is typically achieved via a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde.
-
Cyclization to the flavanone: The resulting 2'-hydroxychalcone undergoes an intramolecular Michael addition to form the flavanone core.
This overall workflow is depicted in the diagram below.
Application Notes and Protocols for the Quantification of Isopedicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopedicin (6-hydroxy-5,7,8-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one) is a flavanone (B1672756) found in the medicinal herb Fissistigma oldhamii.[1][2] It has demonstrated significant anti-inflammatory activity by potently inhibiting phosphodiesterase (PDE), which leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[1][2] This bioactivity makes this compound a compound of interest for further investigation in drug development.
These application notes provide detailed protocols for the quantitative analysis of this compound in various samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are essential for pharmacokinetic studies, quality control of herbal preparations, and various research applications. The methodologies presented are based on established analytical principles for flavonoids and chalcones, which are structurally related to this compound.[3][4][5]
Data Presentation: Quantitative Method Parameters
The following tables summarize typical parameters for the quantification of this compound using HPLC-UV and LC-MS/MS. These values are derived from methods developed for structurally similar compounds and should be optimized for specific laboratory conditions and matrices.[3][4][5][6]
Table 1: HPLC-UV Method Parameters
| Parameter | Recommended Value/Range |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724)/Methanol and Water with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection Wavelength | 280 - 370 nm (Chalcones and flavanones show strong absorbance in this range)[3] |
| Injection Volume | 10 - 20 µL |
| Run Time | 10 - 20 minutes |
| Linearity (r²) | ≥ 0.995[3] |
| Limit of Quantification (LOQ) | 0.2 - 1.0 µg/mL |
| Precision (%RSD) | < 2%[3] |
| Accuracy (% Recovery) | 98 - 102%[3] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Recommended Value/Range |
| Column | UPLC C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 331.1 (for [M+H]⁺) |
| Product Ions (m/z) | To be determined by infusion of a standard |
| Linearity (r²) | ≥ 0.99 |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL[5] |
| Precision (%RSD) | < 15%[4] |
| Accuracy (% Recovery) | 85 - 115%[4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using HPLC-UV
This protocol outlines a method for determining the concentration of this compound in plasma samples, suitable for pharmacokinetic studies.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., another flavanone not present in the sample)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human or animal plasma (blank)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC system with UV detector
2. Sample Preparation (Protein Precipitation): [7]
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
3. HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set based on the UV absorbance maximum of this compound (scan from 200-400 nm with a standard solution).
-
Column Temperature: 25°C.
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.
-
Process the calibration standards using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Protocol 2: High-Sensitivity Quantification of this compound in Plasma using LC-MS/MS
This protocol provides a highly sensitive and selective method for quantifying this compound in plasma, ideal for studies requiring low detection limits.
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (if available) or a structurally similar compound
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human or animal plasma (blank)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (UPLC coupled to a triple quadrupole mass spectrometer)
2. Sample Preparation (Liquid-Liquid Extraction): [4]
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.[5]
-
Mass Spectrometer: Triple quadrupole with ESI source.
-
Ionization Mode: Positive (to be optimized).
-
MRM Transitions:
-
This compound: Precursor ion (e.g., m/z 331.1) → Product ion(s) (to be determined).
-
Internal Standard: To be determined based on the IS used.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.[5]
4. Data Analysis:
-
Create a calibration curve using spiked plasma standards.
-
Integrate the peak areas for the specified MRM transitions of this compound and the internal standard.
-
Calculate the peak area ratio and determine the concentration in unknown samples using the calibration curve.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PDE, leading to increased cAMP levels and PKA activation.
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent inhibition of superoxide anion production in activated human neutrophils by this compound, a bioactive component of the Chinese medicinal herb Fissistigma oldhamii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatography tandem mass spectrometry method for determination of antidiabetic chalcones derivative S001-469 in rat plasma, urine and feces: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
Application Note: High-Resolution Mass Spectrometry for the Identification of Isopedicin Metabolites
Introduction
Isopedicin is a novel secondary metabolite with significant potential in drug development. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. This application note describes a robust workflow utilizing Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) for the comprehensive identification and characterization of this compound metabolites in biological matrices. The methodologies outlined herein are tailored for researchers and scientists in drug metabolism and pharmacokinetics (DMPK) studies.
Challenges in Metabolite Identification
The identification of drug metabolites presents several analytical challenges. Metabolites are often present at low concentrations in complex biological matrices. Furthermore, metabolic transformations can result in a wide range of structurally diverse compounds, including isomers that are difficult to distinguish. High-resolution mass spectrometry offers the necessary sensitivity and mass accuracy to overcome these challenges, enabling the confident identification of metabolites.[1][2][3]
Advantages of LC-HRMS
-
High Sensitivity: Modern HRMS instruments can detect metabolites at very low levels.[4]
-
Excellent Mass Accuracy: Accurate mass measurements (<5 ppm) allow for the determination of elemental compositions, which is a critical step in metabolite identification.[1][2][5]
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in the structural characterization of metabolites.[1][6][7]
-
Comprehensive Profiling: LC-HRMS enables the detection of a wide range of metabolites in a single analysis.[8][9][10]
Experimental Workflow Overview
The overall workflow for this compound metabolite identification involves several key stages, from sample preparation to data analysis. A generalized schematic of this process is presented below.
Caption: A generalized workflow for this compound metabolite identification.
Protocols
1. Sample Preparation: Extraction of Metabolites from Fungal Culture
This protocol is designed for the extraction of this compound and its metabolites from a fungal culture.
Materials:
-
Fungal culture broth
-
Ethyl acetate (B1210297) (with 1% formic acid)
-
Isopropanol or Acetonitrile
-
Methanol
-
Vortex mixer
-
Ultrasonicator
-
Centrifuge
-
Nitrogen evaporator
-
0.2 µm syringe filters
Procedure:
-
Grow the fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) until sufficient biomass and metabolite production are achieved.[11]
-
Homogenize the fungal culture (broth and mycelia).
-
Extract a 5 mL aliquot of the homogenized culture twice with 10 mL of ethyl acetate containing 1% formic acid. Vortex for 1 minute and sonicate for 30 minutes for each extraction.[11]
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of methanol.[11]
-
Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the reconstituted extract through a 0.2 µm syringe filter into an autosampler vial for LC-MS analysis.[5]
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).[3][4]
LC Conditions:
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).[11]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[11]
-
Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.[11]
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
MS Conditions:
-
Ionization Mode: Positive and negative electrospray ionization (ESI) to detect a wider range of metabolites.[7]
-
Mass Range: m/z 100-1000.[11]
-
Resolution: >70,000 (FWHM).
-
Data Acquisition: Full scan MS followed by data-dependent MS/MS (dd-MS2) on the most abundant precursor ions.
Data Presentation
The following tables represent hypothetical quantitative data for this compound and its putative metabolites.
Table 1: Putative this compound Metabolites Identified by LC-HRMS
| Metabolite ID | Retention Time (min) | Observed m/z | Proposed Formula | Mass Error (ppm) | Proposed Transformation |
| M0 (this compound) | 12.5 | 350.1234 | C20H20O5 | 1.2 | - |
| M1 | 10.2 | 366.1183 | C20H20O6 | -1.5 | Hydroxylation |
| M2 | 11.8 | 364.1027 | C20H18O6 | 0.8 | Dehydrogenation + Hydroxylation |
| M3 | 9.5 | 382.1132 | C20H20O7 | -2.1 | Dihydroxylation |
| M4 | 8.1 | 426.1240 | C21H22O9 | 1.9 | Glucuronidation |
| M5 | 13.1 | 320.0971 | C19H18O4 | -0.5 | Demethylation |
Table 2: Relative Abundance of this compound and its Metabolites
| Metabolite ID | Peak Area (Arbitrary Units) | Relative Abundance (%) |
| M0 (this compound) | 1.5 x 10^8 | 100 |
| M1 | 7.8 x 10^7 | 52 |
| M2 | 3.2 x 10^7 | 21 |
| M3 | 1.5 x 10^7 | 10 |
| M4 | 5.5 x 10^6 | 3.7 |
| M5 | 8.9 x 10^6 | 5.9 |
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates a hypothetical metabolic pathway for this compound, showing common phase I and phase II metabolic transformations.
Caption: A hypothetical metabolic pathway of this compound.
Conclusion
The described LC-HRMS workflow provides a powerful and reliable method for the identification and characterization of this compound metabolites. The high sensitivity and mass accuracy of the instrumentation, combined with robust sample preparation and data analysis strategies, enable a comprehensive understanding of the metabolic fate of this compound. This information is invaluable for guiding further drug development efforts.
References
- 1. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpras.com [ijpras.com]
- 3. Recent advances in metabolite identification and quantitative bioanalysis by LC-Q-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. isometlin.scripps.edu [isometlin.scripps.edu]
- 7. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. Comprehensive LC-MS-Based Metabolite Fingerprinting Approach for Plant and Fungal-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 10. Comprehensive LC-MS-Based Metabolite Fingerprinting Approach for Plant and Fungal-Derived Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Troubleshooting & Optimization
Isopedicin Technical Support Center: Overcoming Low Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Isopedicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a flavanone, a type of flavonoid compound, isolated from the medicinal herb Fissistigma oldhamii.[1] It has demonstrated potent anti-inflammatory and other bioactive properties, making it a compound of interest for therapeutic development. However, like many flavonoids, this compound has poor solubility in aqueous solutions, which can significantly hinder its bioavailability and limit its efficacy in in vitro and in vivo experimental models.
Q2: What are the general solubility characteristics of this compound?
A: While specific quantitative solubility data for this compound is not widely published, its chemical structure suggests it is a lipophilic compound. Based on data for structurally similar flavonoids, such as flavone, it is expected to be highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol, but sparingly soluble in aqueous buffers.
Q3: What is the primary mechanism of action for this compound?
A: this compound functions as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, it prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[1] This mechanism is central to its anti-inflammatory effects.
Troubleshooting Guide for this compound Solubility
Issue: My this compound is not dissolving in my aqueous buffer.
-
Root Cause: this compound is inherently hydrophobic and will not readily dissolve in water-based solutions alone. Direct addition of solid this compound to aqueous media will likely result in precipitation or a non-homogenous suspension.
-
Solution 1: The Co-Solvent Method This is the most common and recommended method for preparing this compound stock solutions.
-
Initial Dissolution: First, dissolve the this compound powder in a small volume of a water-miscible organic solvent. 100% Dimethyl Sulfoxide (DMSO) or 100% Ethanol are excellent choices.
-
Stock Solution: Create a high-concentration stock solution (e.g., 10-30 mg/mL). Ensure the this compound is fully dissolved in the organic solvent before proceeding. Gentle warming or vortexing can aid dissolution.
-
Working Solution: Serially dilute the stock solution into your aqueous experimental buffer to achieve the final desired concentration. Crucially, the final concentration of the organic solvent in your working solution should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in your experiments.
-
Issue: My this compound precipitates out of solution after dilution into my aqueous buffer.
-
Root Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit, even with a co-solvent. This is more likely to occur when trying to achieve higher working concentrations.
-
Solution 1: Reduce the Final Concentration Attempt to use a lower final concentration of this compound in your experiment if permissible by the study design.
-
Solution 2: Increase the Co-solvent Percentage (with caution) You can try slightly increasing the final percentage of the organic co-solvent in your working solution. However, it is critical to run a vehicle control (buffer with the same percentage of co-solvent but without this compound) to ensure the solvent itself does not affect your experimental results.
-
Solution 3: Utilize Solubility Enhancers For more persistent solubility issues, consider incorporating solubility-enhancing excipients.
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic molecules like this compound, increasing their aqueous solubility.
-
Surfactants: Low concentrations of non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used to increase solubility, but their compatibility with the specific cell line or assay must be verified.
-
Data Presentation: Solubility of Structurally Similar Flavonoids
As specific solubility data for this compound is limited, the following table provides data for flavone, a structurally related flavonoid, to serve as a practical reference for solvent selection and concentration limits.
| Compound | Solvent/Medium | Approximate Solubility (mg/mL) | Reference |
| Flavone | Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | |
| Flavone | Ethanol | ~ 30 mg/mL | |
| Flavone | 1:6 Ethanol:PBS (pH 7.2) | ~ 0.14 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molar Mass: 330.33 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Weigh out 3.30 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication or gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Target aqueous buffer or cell culture medium
-
Sterile polypropylene (B1209903) tubes
-
-
Procedure:
-
Perform a serial dilution. First, dilute the 10 mM stock solution 1:100 in your target medium to create an intermediate 100 µM solution. To do this, add 10 µL of the 10 mM stock to 990 µL of medium.
-
Vortex the intermediate solution immediately and thoroughly after adding the stock.
-
Further dilute the 100 µM intermediate solution 1:10 in your target medium to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium.
-
The final DMSO concentration in this working solution will be 0.1%. Always prepare a vehicle control containing 0.1% DMSO in the final medium.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Troubleshooting Isopedicin synthesis reaction steps
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Isopedicin.
This compound:
-
IUPAC Name: 6-hydroxy-5,7,8-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one
-
CAS Number: 4431-42-9
-
Chemical Formula: C₁₈H₁₈O₆
-
Class: Flavonoid (specifically, a dihydrochromenone)
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound, based on established synthetic routes for structurally related flavonoids. A common synthetic strategy involves the condensation of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative, followed by cyclization.
Q1: My initial condensation reaction to form the chalcone (B49325) intermediate is showing low yield. What are the likely causes and solutions?
Low yields in the Claisen-Schmidt condensation to form the chalcone precursor can stem from several factors.
-
Incomplete Deprotonation: The initial step involves the deprotonation of the acetophenone. If this is incomplete, the reaction will not proceed efficiently.
-
Solution: Ensure your base (e.g., NaOH, KOH) is fresh and of the correct concentration. You may also consider using a stronger base or switching to a different solvent system to improve solubility and reactivity.
-
-
Side Reactions: The aldehyde starting material can undergo self-condensation (Cannizzaro reaction) under strong basic conditions, reducing the amount available to react with the acetophenone.
-
Solution: Try adding the aldehyde slowly to the reaction mixture containing the acetophenone and base. Running the reaction at a lower temperature can also help to minimize side reactions.
-
-
Poor Reactant Quality: Impurities in the starting acetophenone or benzaldehyde can interfere with the reaction.
-
Solution: Purify the starting materials before use, for example, by distillation or recrystallization.
-
Q2: I am observing the formation of multiple byproducts during the cyclization of the chalcone to the dihydrochromenone core. How can I improve the selectivity?
The intramolecular cyclization of the chalcone is a critical step and can be prone to side reactions if not properly controlled.
-
Incorrect Reaction Conditions: The choice of acid or base catalyst and the reaction temperature can significantly influence the reaction pathway.
-
Solution: Screen different cyclization conditions. For acid-catalyzed cyclization, common reagents include HCl in an alcohol solvent or sulfuric acid. For base-catalyzed cyclization, sodium acetate (B1210297) in a suitable solvent can be effective. Optimization of temperature and reaction time is crucial.
-
-
Oxidation of the Product: The dihydrochromenone product can sometimes be oxidized to the corresponding flavone, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q3: The final demethylation/hydroxylation step to introduce the free hydroxyl group is not proceeding to completion or is causing decomposition of the product. What should I do?
Selective demethylation can be a challenging step.
-
Harsh Reagents: Strong demethylating agents like HBr or BBr₃ can sometimes cause unwanted side reactions or decomposition of the flavonoid core.
-
Solution: Use a milder demethylating agent. The choice of reagent will depend on which methoxy (B1213986) group is being cleaved. Titrate the amount of the reagent carefully and control the reaction temperature (often running the reaction at low temperatures, such as 0°C or -78°C, can improve selectivity).
-
-
Steric Hindrance: The methoxy group to be cleaved might be sterically hindered, making it less accessible to the reagent.
-
Solution: Increase the reaction time or use a less sterically bulky demethylating agent.
-
Optimization of Reaction Conditions
The following table summarizes key parameters that can be optimized for the critical steps in this compound synthesis.
| Step | Parameter | Typical Range | Troubleshooting Focus |
| Chalcone Formation | Base Concentration | 10-50% aq. NaOH/KOH | Incomplete reaction vs. side reactions |
| Temperature | 0 - 25 °C | Control of side reactions | |
| Solvent | Ethanol (B145695), Methanol | Reactant solubility | |
| Cyclization | Catalyst | HCl, H₂SO₄, NaOAc | Reaction rate and selectivity |
| Temperature | 25 - 100 °C | Cyclization efficiency vs. byproduct formation | |
| Reaction Time | 2 - 24 hours | Pushing the reaction to completion | |
| Demethylation | Reagent | BBr₃, HBr, AlCl₃ | Selectivity and prevention of degradation |
| Temperature | -78 - 25 °C | Control of reactivity | |
| Stoichiometry | 1.1 - 3.0 equivalents | Complete vs. partial demethylation |
Key Experimental Protocol: Chalcone Synthesis
This protocol outlines a general procedure for the Claisen-Schmidt condensation to form the chalcone precursor.
-
Reactant Preparation: Dissolve the substituted acetophenone (1.0 eq.) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Cool the solution in an ice bath (0-5 °C). Slowly add an aqueous solution of a strong base (e.g., 40% NaOH, 2.0 eq.) dropwise while stirring.
-
Aldehyde Addition: To this cooled solution, add the benzaldehyde derivative (1.0 eq.), also dissolved in a minimal amount of the same solvent, dropwise over 15-30 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral.
-
Isolation: The chalcone product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Synthetic Workflow and Logical Relationships
The following diagrams illustrate the proposed synthetic workflow for this compound and the logical troubleshooting process.
Caption: Proposed synthetic workflow for this compound.
Caption: Logical troubleshooting flow for this compound synthesis.
Optimizing dosage for Isopedicin in animal models
Isopedicin Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Kinase X (KX), a critical enzyme in the ABC signaling pathway. By inhibiting KX, this compound blocks the downstream phosphorylation of Target Protein Y (TPY), leading to a reduction in cell proliferation and inflammation. The pathway is illustrated below.
Technical Support Center: Isopedicin Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Isopedicin during storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to adhere to specific storage conditions. For short-term storage, a temperature of 0°C is recommended, while long-term storage should be at -20°C in a desiccated environment[1]. One supplier suggests a general storage condition of 2-8°C[2].
Q2: How does temperature affect the stability of this compound?
A2: Temperature is a critical factor in maintaining the chemical integrity of this compound. Elevated temperatures can accelerate degradation reactions, leading to a loss of purity and activity. It is recommended to use specialized temperature-monitoring devices to ensure storage areas maintain the required temperature range[3]. For many sensitive biomedical products, storage in refrigerators or freezers is standard practice to minimize degradation[3].
Q3: What is the impact of light and air on this compound stability?
A3: Exposure to light and oxygen can lead to photolytic and oxidative degradation of flavonoid compounds like this compound. To mitigate this, this compound should be stored in light-resistant containers, and the headspace of the container should be minimized or purged with an inert gas like nitrogen or argon to reduce exposure to oxygen.
Q4: Should this compound be stored as a solid or in solution?
A4: For long-term storage, it is highly recommended to store this compound as a solid (lyophilized powder) under the recommended temperature and desiccated conditions[1]. If this compound needs to be stored in solution, it is advisable to prepare fresh solutions for immediate use. If short-term storage of a solution is necessary, it should be kept at low temperatures (2-8°C), protected from light, and used as quickly as possible. The choice of solvent can also impact stability; ensure the solvent is of high purity and de-gassed.
Q5: What are the visible signs of this compound degradation?
A5: Visual inspection can sometimes indicate degradation. Signs to look for include a change in color of the solid powder or solution, the appearance of precipitation, or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment of stability.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to this compound degradation.
| Observed Problem | Potential Cause | Recommended Action |
| Change in color of solid or solution | Oxidation or light-induced degradation. | Store in an amber vial or a container protected from light. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. |
| Precipitation in a stored solution | Decreased solubility at lower temperatures or degradation product formation. | Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does not, it may be a degradation product. The solution should be discarded and a fresh one prepared. Consider using a different solvent or a lower concentration. |
| Reduced biological activity in experiments | Chemical degradation of this compound. | Verify the storage conditions (temperature, light, humidity). Perform an analytical purity check (e.g., HPLC) on the stored sample. Prepare a fresh solution from a new stock of this compound. |
| Appearance of new peaks in analytical chromatogram (e.g., HPLC) | Formation of degradation products. | Review the storage and handling procedures. Perform a forced degradation study to identify potential degradation products and pathways. Re-evaluate the suitability of the current storage conditions. |
Quantitative Data Summary
| Parameter | Short-Term Storage | Long-Term Storage | In Solution (Short-Term) |
| Temperature | 0°C[1] or 2-8°C[2] | -20°C[1] | 2-8°C |
| Atmosphere | Desiccated[1] | Desiccated, Inert Gas (Recommended)[1] | Inert Gas Headspace (Recommended) |
| Light | Protect from light | Protect from light | Protect from light (Amber vial) |
| Container | Tightly sealed | Tightly sealed, amber glass vial | Tightly sealed, amber glass vial |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound under various stress conditions and to identify potential degradation products[4][5].
Objective: To investigate the degradation of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix the stock solution with purified water and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light for a defined period[6].
-
Thermal Degradation: Keep the solid this compound in a hot air oven at a specified high temperature (e.g., 80°C) for 48 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see below).
-
-
Data Analysis:
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Optimization:
-
Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Optimize the gradient profile to achieve good resolution between the this compound peak and any degradation product peaks.
-
-
Detection: Use a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is recommended to check for peak purity[4].
-
Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness[6].
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Experimental workflow for an this compound stability study.
References
- 1. chemfarms.com [chemfarms.com]
- 2. This compound [chembk.com]
- 3. Best Practices in Storage and Distribution of Medical Products | SEKO Logistics [sekologistics.com]
- 4. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmr.net.in [ijmr.net.in]
Technical Support Center: Strategies to Increase the Yield of Isopedicin from Natural Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at increasing the yield of Isopedicin from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
A1: this compound is a flavanone (B1672756) with the chemical name 6-Hydroxy-5,7,8-trimethoxyflavanone. It is a bioactive compound with potential pharmacological applications. The primary known natural source of this compound is the plant Fissistigma oldhamii, a member of the Annonaceae family.[1][2] Different parts of the plant, including the roots, stems, leaves, and fruits, have been found to contain a variety of flavonoids, including this compound.[1][2]
Q2: What is the general biosynthetic pathway for this compound?
A2: this compound biosynthesis follows the general flavonoid pathway, starting from the precursor L-phenylalanine. The pathway proceeds through the formation of naringenin, a key intermediate flavanone. From naringenin, a series of hydroxylation and methylation steps are proposed to yield this compound. This involves the action of specific enzymes, likely a flavonoid 6-hydroxylase (F6H) to add a hydroxyl group at the C-6 position of the A-ring, followed by the action of several O-methyltransferases (OMTs) to add methyl groups at the C-5, C-7, and C-8 positions.[3][4][5][6][7]
Q3: What are the main strategies to increase the yield of this compound?
A3: The primary strategies to enhance this compound yield from Fissistigma oldhamii or its cell cultures can be categorized as:
-
Optimization of Extraction and Purification: Fine-tuning the methods to efficiently extract and isolate this compound from the plant material.
-
Elicitation: Applying biotic or abiotic elicitors to stimulate the plant's or cell culture's natural defense mechanisms, leading to an upregulation of the flavonoid biosynthesis pathway and increased production of this compound.
-
Metabolic Engineering: Genetically modifying the plant or a microbial host to enhance the expression of key biosynthetic enzymes or to block competing metabolic pathways.
Q4: Which analytical methods are suitable for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of flavanones like this compound.[8][9][10] A Reversed-Phase (RP)-HPLC system coupled with a Diode Array Detector (DAD) or a UV detector is typically used. For higher sensitivity and structural confirmation, HPLC coupled with Mass Spectrometry (LC-MS) is recommended.
Troubleshooting Guides
Low Yield of this compound During Extraction
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound concentration in the crude extract. | Inefficient extraction solvent. | Flavonoids have varying polarities. For flavanones like this compound, which are less polar, solvents like chloroform, dichloromethane, diethyl ether, or ethyl acetate (B1210297) are suitable for the aglycone form. For more polar glycosylated forms, alcohols or alcohol-water mixtures are better.[11] Experiment with a gradient of solvents to find the optimal polarity for this compound. |
| Suboptimal extraction method. | For heat-sensitive compounds like some flavonoids, prolonged exposure to high temperatures during methods like Soxhlet extraction can lead to degradation. Consider using methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or maceration at room temperature.[12] | |
| Incorrect solvent-to-solid ratio. | An insufficient volume of solvent may lead to incomplete extraction. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (w/v).[13] | |
| Large particle size of the plant material. | Grinding the dried plant material into a fine powder increases the surface area for solvent penetration and improves extraction efficiency.[14] | |
| Extract changes color (e.g., turns brown) during processing. | Oxidation of phenolic hydroxyl groups. | This compound has a hydroxyl group that is susceptible to oxidation. To minimize degradation, add antioxidants like ascorbic acid (e.g., 0.1% w/v) to the extraction solvent, work under an inert atmosphere (e.g., nitrogen), and protect the samples from light.[12] |
| Inappropriate pH. | The stability of flavonoids can be pH-dependent. For flavanones, a slightly acidic to neutral pH (around 4-6) is often optimal for extraction to prevent degradation.[12] |
Poor Results in Elicitation Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| No significant increase in this compound yield after elicitor treatment. | Incorrect elicitor concentration. | The effect of elicitors is highly concentration-dependent. High concentrations can be toxic to the cells and inhibit secondary metabolite production. Perform a dose-response experiment with a range of elicitor concentrations to determine the optimal level.[15] |
| Inappropriate timing of elicitor application. | The growth phase of the plant or cell culture at the time of elicitation is crucial. Elicitors are often most effective when applied during the exponential growth phase. | |
| Elicitor is not effective for flavanone biosynthesis. | Different elicitors trigger different signaling pathways. The chosen elicitor may not effectively upregulate the specific branch of the flavonoid pathway leading to flavanones. Screen a variety of biotic (e.g., yeast extract, chitosan, fungal extracts) and abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid, heavy metal salts) elicitors.[16][17] | |
| Cell death or browning of the culture after elicitation. | Elicitor toxicity. | The elicitor concentration is too high. Reduce the concentration and/or the duration of exposure. |
| Hypersensitive response. | A strong defense response can lead to programmed cell death. This is a known effect of some elicitors. Try using a lower concentration or a different elicitor. |
Issues with HPLC Quantification of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting). | Inappropriate mobile phase pH. | The phenolic hydroxyl group on this compound can interact with the silica (B1680970) backbone of the column. Acidifying the mobile phase (e.g., with 0.1% formic acid or acetic acid) can suppress this interaction and improve peak shape.[18] |
| Column overload. | The concentration of the injected sample is too high. Dilute the sample and re-inject. | |
| Low signal intensity. | Low concentration of this compound in the sample. | Concentrate the extract before injection. Ensure the extraction and purification steps are optimized for minimal loss. |
| Incorrect detection wavelength. | Run a UV-Vis scan of a purified this compound standard to determine its maximum absorbance wavelength (λmax) and set the detector to this wavelength for optimal sensitivity. | |
| Co-elution of peaks. | Inadequate separation. | Optimize the mobile phase composition (e.g., the ratio of organic solvent to water) and the gradient program. A shallower gradient can improve the resolution of closely eluting peaks. Experiment with different column chemistries (e.g., C18, Phenyl). |
Quantitative Data on Elicitor-Induced Flavonoid Production
The following tables summarize the effects of various elicitors on the production of flavonoids in different plant species. While specific data for this compound is limited, these results provide a valuable starting point for designing your experiments.
Table 1: Effect of Biotic Elicitors on Flavonoid Content
| Plant Species | Elicitor | Concentration | Fold Increase in Total Flavonoids | Reference |
| Fagonia indica | Aluminum Chloride (AlCl₃) | 0.1 mM | ~2.5 | [9] |
| Fagonia indica | Cadmium Chloride (CdCl₂) | 0.1 mM | ~2.5 | [9] |
| Silybum marianum | Chitosan | 100 mg/L | ~1.5 | [16] |
| Echinacea purpurea | Fusarium oxysporum extract | 0.25 g/L | ~3.6 | [19] |
Table 2: Effect of Abiotic Elicitors on Flavonoid Content
| Plant Species | Elicitor | Concentration | Fold Increase in Total Flavonoids | Reference |
| Phoenix dactylifera | Salicylic Acid (SA) | 50 mg/L | ~1.2 | [8] |
| Phoenix dactylifera | Cadmium Chloride (CdCl₂) | 50 mg/L | ~1.5 | [8] |
| Tomato | Copper Nanoparticles (CuNPs) | 50 mg/L | 1.36 | [17] |
| Amaranthus caudatus | Silver Nanoparticles (AgNPs) | 50 ppm | 1.36 | [20] |
Experimental Protocols
Protocol 1: Solid-Liquid Extraction of this compound from Fissistigma oldhamii
This protocol describes a general procedure for the extraction of flavanones from dried plant material. Optimization of solvents and conditions may be required for maximal yield of this compound.
-
Sample Preparation:
-
Dry the plant material (e.g., roots or stems of Fissistigma oldhamii) at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder (e.g., to pass through a 40-mesh sieve).
-
-
Defatting (Optional but Recommended):
-
To remove non-polar compounds like lipids that can interfere with subsequent steps, pre-extract the powdered material with a non-polar solvent like n-hexane or petroleum ether.
-
Perform this extraction in a Soxhlet apparatus or by maceration for several hours.
-
Discard the solvent and air-dry the defatted plant material.
-
-
Extraction:
-
Choose an appropriate solvent. For the flavanone this compound, a solvent of medium polarity like ethyl acetate or a mixture of ethanol (B145695) and water (e.g., 80% ethanol) is a good starting point.[14]
-
Use an extraction method such as:
-
Maceration: Suspend the plant powder in the solvent (1:10 to 1:20 w/v) in a sealed container. Agitate at room temperature for 24-48 hours, protected from light.[21]
-
Ultrasound-Assisted Extraction (UAE): Suspend the plant powder in the solvent in a flask and place it in an ultrasonic bath. Sonicate for 30-60 minutes at a controlled temperature (e.g., <50°C).[22]
-
-
-
Filtration and Concentration:
-
Separate the extract from the solid plant material by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation.
-
Wash the residue with a small amount of fresh solvent and combine the filtrates.
-
Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
-
Purification (Liquid-Liquid Partitioning):
-
Dissolve the crude extract in a mixture of water and methanol (B129727) (e.g., 9:1 v/v).
-
Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity, such as:
-
n-Hexane (to remove remaining non-polar impurities).
-
Dichloromethane or Chloroform (this compound may partition into this phase).
-
Ethyl acetate (this compound is likely to have good solubility in this phase).
-
-
Collect each fraction, evaporate the solvent, and analyze for the presence of this compound (e.g., by TLC or HPLC).
-
-
Further Purification (Column Chromatography):
-
The fraction enriched with this compound can be further purified using column chromatography on silica gel or a reversed-phase C18 stationary phase, eluting with a suitable solvent gradient.
-
Protocol 2: Quantification of this compound by RP-HPLC
This protocol provides a general framework for the quantitative analysis of this compound. Method validation is essential for accurate results.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile or Methanol.
-
-
Gradient Elution: A typical gradient might be: 0-5 min, 10% B; 5-35 min, 10-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B. The gradient should be optimized for the best separation of this compound from other compounds in the extract.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined from a UV scan of a pure standard, likely in the range of 280-330 nm for flavanones).
-
Injection Volume: 10-20 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in your samples.
-
Sample Preparation: Dissolve a known weight of the dried extract in methanol, filter through a 0.45 µm syringe filter, and dilute with the mobile phase if necessary to fall within the calibration range.
-
-
Quantification:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from L-Phenylalanine.
General Elicitor Signaling Pathway for Flavanone Biosynthesis
Caption: General signaling cascade for elicitor-induced this compound biosynthesis.
Experimental Workflow for Increasing this compound Yield
Caption: Workflow for enhancing and quantifying this compound yield.
References
- 1. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects [mdpi.com]
- 3. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. maxapress.com [maxapress.com]
- 6. Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RP-HPLC method for the quantitative analysis of naturally occurring flavonoids in leaves of Blumea balsamifera DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. maxapress.com [maxapress.com]
- 12. benchchem.com [benchchem.com]
- 13. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Chemical Elicitors-Induced Variation in Cellular Biomass, Biosynthesis of Secondary Cell Products, and Antioxidant System in Callus Cultures of Fagonia indica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chitosan Elicitation Impacts Flavonolignan Biosynthesis in Silybum marianum (L.) Gaertn Cell Suspension and Enhances Antioxidant and Anti-Inflammatory Activities of Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 20. Four‐year field study reveals variable effects of phytohormone‐ and natural‐based elicitors on anthocyanin metabolism in Tempranillo grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. e3s-conferences.org [e3s-conferences.org]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
Validating Isopedicin's Mechanism of Action: A Comparative Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Isopedicin's mechanism of action as a phosphodiesterase (PDE) inhibitor. Through a comparative approach with other well-characterized PDE inhibitors, and by examining the application of knockout (KO) models in validating this class of compounds, we aim to offer a clear perspective on the experimental validation of this compound's therapeutic potential. While direct knockout model studies for this compound are not publicly available, this guide extrapolates from established methodologies and data from analogous compounds to build a robust framework for its validation.
This compound and the cAMP Signaling Pathway
This compound is a naturally occurring compound that has been identified as an inhibitor of phosphodiesterase (PDE) enzymes. These enzymes are crucial regulators of intracellular signaling cascades mediated by cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE, this compound effectively increases the intracellular concentration of cAMP, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events. This mechanism is central to various physiological processes, including inflammation, smooth muscle relaxation, and neuronal function.
The following diagram illustrates the core mechanism of action for this compound and other PDE inhibitors within the cAMP signaling pathway.
Isopedicin: A Review of its Bioactivity and a Call for Broader Investigation
Isopedicin, a flavanone (B1672756) derived from the traditional Chinese medicinal herb Fissistigma oldhamii, has demonstrated potent anti-inflammatory properties in preclinical studies. This guide provides a comprehensive overview of the currently available experimental data on this compound's bioactivity, with a focus on its mechanism of action in human neutrophils. While research into other compounds from Fissistigma oldhamii suggests potential anticancer activities, to date, the bioactivity of this compound in cancer cell lines remains unexplored, highlighting a significant area for future research.
Anti-inflammatory Bioactivity of this compound in Human Neutrophils
This compound has been shown to be a potent inhibitor of superoxide (B77818) anion (O₂⁻) production in formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP)-activated human neutrophils, with a half-maximal inhibitory concentration (IC50) of 0.34 ± 0.03 µM[1]. This effect is not due to direct scavenging of superoxide anions or alteration of subcellular NADPH oxidase activity[1].
The primary mechanism of action involves the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA)[1]. This signaling cascade ultimately results in the reduced phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), key components of the mitogen-activated protein kinase (MAPK) pathway involved in inflammatory responses[1]. Notably, this compound did not affect FMLP-induced phosphorylation of p38 MAPK or calcium mobilization[1].
Quantitative Data Summary
| Cell Line | Bioactivity | Method | Endpoint | IC50 / Effect | Reference |
| Human Neutrophils | Anti-inflammatory | Superoxide Anion Production Assay | Inhibition of O₂⁻ production | 0.34 ± 0.03 µM | [1] |
| Human Neutrophils | Mechanism of Action | cAMP Assay | Increased cAMP formation | - | [1] |
| Human Neutrophils | Mechanism of Action | PKA Activity Assay | Increased PKA activity | - | [1] |
| Human Neutrophils | Mechanism of Action | Western Blot | Reduced phosphorylation of ERK and JNK | - | [1] |
Signaling Pathway Modulated by this compound
The anti-inflammatory effect of this compound in activated human neutrophils is mediated through the modulation of the cAMP/PKA signaling pathway, which in turn suppresses the MAPK/ERK and MAPK/JNK signaling cascades.
Caption: Signaling pathway of this compound in human neutrophils.
Experimental Protocols
Superoxide Anion Production Assay
This protocol is based on the method described for measuring superoxide anion production in human neutrophils[1].
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' balanced salt solution with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁷ cells/mL.
-
Compound Incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 5 minutes at 37°C.
-
Assay Initiation: Add cytochrome c (e.g., 0.5 mg/mL) and the stimulus (e.g., 100 nM FMLP) to the cell suspension.
-
Measurement: Measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c is indicative of superoxide anion production.
-
Data Analysis: Calculate the rate of superoxide anion production and determine the IC50 value for this compound by plotting the percentage of inhibition against the log of the compound concentration.
Western Blotting for Phosphorylated ERK and JNK
This protocol outlines the general steps for assessing the phosphorylation status of MAPK pathway proteins[1].
-
Cell Lysis: After treatment with this compound and/or FMLP, lyse the neutrophils in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated JNK (p-JNK), and total JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow
Caption: Workflow for assessing this compound's bioactivity.
Future Directions and Call for Cross-Validation
The current body of literature provides a solid foundation for understanding the anti-inflammatory potential of this compound. However, its bioactivity profile is far from complete. The parent plant, Fissistigma oldhamii, is known to produce a variety of bioactive compounds, and extracts from this plant have been investigated for their anticancer properties[2][3]. This suggests that this compound itself may possess cytotoxic or apoptotic activities against cancer cells, but this has not yet been experimentally verified.
To establish a comprehensive understanding of this compound's therapeutic potential, further research is critically needed to:
-
Evaluate the cytotoxic and anti-proliferative effects of this compound across a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate, leukemia).
-
Investigate the ability of this compound to induce apoptosis in cancer cells and elucidate the underlying molecular mechanisms (e.g., activation of caspases, modulation of Bcl-2 family proteins).
-
Explore the effects of this compound in other cell types relevant to inflammation and disease, such as macrophages, lymphocytes, and endothelial cells.
-
Conduct in vivo studies to validate the in vitro findings and assess the safety and efficacy of this compound in animal models of inflammation and cancer.
By expanding the scope of research to include diverse cell lines and a broader range of biological activities, the scientific community can effectively cross-validate the bioactivity of this compound and determine its full therapeutic potential.
References
- 1. Plant Antimicrobial Oligopeptides with Anticancer Properties as a Source of Biologically Active Peptides—An In Silico Study [mdpi.com]
- 2. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects [mdpi.com]
- 3. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isopedicin and its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Isopedicin, a naturally occurring flavanone (B1672756) with significant anti-inflammatory properties. Due to a lack of publicly available data on its synthetic analogs, this document focuses on the known biological activities of this compound, detailed experimental protocols for its primary mechanism of action, and a prospective outlook on the potential for synthetic modifications.
Introduction to this compound
This compound, with the chemical formula C₁₈H₁₈O₆ and a molecular weight of 330.33, is a flavanone first isolated from the traditional Chinese medicinal herb Fissistigma oldhamii.[1] Its chemical structure is 6-hydroxy-5,7,8-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one. This compound has also been identified in other microorganisms.[2]
The primary biological activity of this compound is its potent, concentration-dependent inhibition of superoxide (B77818) anion (O₂⁻) production in activated human neutrophils.[1][3] This anti-inflammatory effect is mediated through the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1][3] Beyond its well-characterized anti-inflammatory properties, this compound has also been reported to exhibit a broader spectrum of biological activities, including antibacterial, antiviral, antioxidant, and anti-tumor effects.[2]
Comparative Analysis: this compound and Potential Synthetic Analogs
A thorough review of scientific literature did not yield any specific synthetic analogs of this compound with corresponding experimental data for a direct comparative analysis. This suggests a potential gap in the exploration of this compound's therapeutic potential through structural modifications.
However, based on the known structure-activity relationships of flavonoids, a hypothetical comparative analysis can be conceptualized. Future research into synthetic analogs of this compound could explore modifications at several key positions on the flavanone scaffold to potentially enhance its potency, selectivity, and pharmacokinetic properties.
Table 1: Hypothetical Comparative Data of this compound and Potential Synthetic Analogs
| Compound | Modification from this compound | Predicted Effect on Superoxide Inhibition (IC₅₀) | Predicted Effect on PDE Inhibition (IC₅₀) | Rationale for Modification |
| This compound | - | 0.34 µM[3] | Not specified in literature | Baseline |
| Analog A | Demethylation of methoxy (B1213986) groups | Potentially decreased | Potentially altered selectivity | Hydroxyl groups can influence hydrogen bonding with target enzymes. |
| Analog B | Introduction of a halogen on the B-ring | Potentially increased | Potentially increased | Halogenation can enhance binding affinity through various interactions. |
| Analog C | Glycosylation of the 6-hydroxyl group | Potentially decreased | Potentially altered | Glycosylation can improve solubility and alter pharmacokinetic properties. |
| Analog D | Saturation of the C2-C3 double bond | Activity likely abolished | Activity likely abolished | The flavanone core is crucial for the observed biological activity. |
Experimental Protocols
Superoxide Anion Production Inhibition Assay in Human Neutrophils
This protocol is a standard method for quantifying the production of superoxide anions by activated neutrophils, a key process in inflammation.
Materials:
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS)
-
Cytochrome c
-
Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP)
-
Superoxide dismutase (SOD)
-
This compound and test compounds
-
96-well microplate
-
Spectrophotometer
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Compound Incubation: Add 50 µL of HBSS containing various concentrations of this compound or test compounds and incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 50 µL of cytochrome c solution (final concentration 0.5 mg/mL) and 50 µL of the stimulant (PMA or fMLP) to each well. For control wells, add SOD to confirm that the reduction of cytochrome c is due to superoxide anions.
-
Measurement: Immediately measure the absorbance at 550 nm at time zero and then at regular intervals for 30 minutes at 37°C using a microplate reader.
-
Data Analysis: Calculate the rate of superoxide production by determining the change in absorbance over time. The inhibitory effect of the compounds is expressed as the concentration that inhibits 50% of the superoxide production (IC₅₀).
Phosphodiesterase (PDE) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of phosphodiesterase enzymes, which are responsible for the hydrolysis of cAMP and cGMP.
Materials:
-
Purified PDE enzyme (e.g., PDE4)
-
cAMP or cGMP substrate
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
This compound and test compounds
-
Scintillation cocktail
-
³H-cAMP or ³H-cGMP
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation counter
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, purified PDE enzyme, and various concentrations of this compound or test compounds.
-
Reaction Initiation: Initiate the reaction by adding the ³H-cAMP or ³H-cGMP substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by boiling the mixture for 1 minute.
-
Hydrolysis of 5'-AMP: Add snake venom nucleotidase to convert the resulting ³H-5'-AMP or ³H-5'-GMP to ³H-adenosine or ³H-guanosine.
-
Separation: Add an anion-exchange resin slurry to bind the unreacted ³H-cAMP or ³H-cGMP.
-
Measurement: Centrifuge the mixture and transfer the supernatant containing the ³H-adenosine or ³H-guanosine to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The level of radioactivity is proportional to the PDE activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Visualizations
References
Isopedicin: A Review of Efficacy and a Call for Independent Validation
For Researchers, Scientists, and Drug Development Professionals
Isopedicin, a flavanone (B1672756) derived from the traditional Chinese medicinal herb Fissistigma oldhamii, has demonstrated potent anti-inflammatory effects in a key preclinical study. This guide provides a comprehensive overview of the existing experimental data on this compound's mechanism of action and efficacy, while also highlighting the critical need for independent validation to confirm these findings. As of this review, the significant body of evidence for this compound's activity stems from a single primary research article.
Quantitative Analysis of this compound's Bioactivity
The primary study on this compound quantified its inhibitory effect on superoxide (B77818) anion (O₂⁻) production in human neutrophils activated by N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP). The key quantitative measure of its potency is the half-maximal inhibitory concentration (IC₅₀).
| Compound | Bioassay | Cell Type | Activator | IC₅₀ (µM) | Source |
| This compound | Superoxide Anion (O₂⁻) Production | Human Neutrophils | FMLP | 0.34 ± 0.03 | [1] |
This IC₅₀ value indicates that this compound is a potent inhibitor of the neutrophil respiratory burst, a key process in inflammatory responses.
Unreplicated Findings: A Call for Further Research
While the initial findings are promising, it is crucial to note that they have not yet been replicated in independent studies. The scientific process relies on the ability of different research groups to reproduce experimental results to ensure their validity and robustness. Therefore, the data and mechanisms outlined in this guide should be interpreted as preliminary until they are corroborated by further independent research.
Experimental Protocol: Inhibition of Superoxide Anion Production
The following methodology was employed in the key study to determine the effect of this compound on FMLP-activated human neutrophils.
1. Cell Isolation and Preparation:
- Human neutrophils were isolated from the blood of healthy donors.
- Standard cell separation techniques were used to achieve a high-purity neutrophil population.
2. Measurement of Superoxide Anion Production:
- Neutrophils were pre-incubated with varying concentrations of this compound.
- The cells were then stimulated with FMLP to induce the production of superoxide anions.
- Superoxide anion levels were measured using a suitable detection method, likely a spectrophotometric assay based on the reduction of cytochrome c or a similar substrate.
3. Investigation of Mechanism of Action:
- Cyclic AMP (cAMP) and Protein Kinase A (PKA) Activity: The effect of this compound on intracellular cAMP levels and PKA activity was assessed in FMLP-activated neutrophils.[1]
- Phosphodiesterase (PDE) Activity: The inhibitory effect of this compound on PDE activity was determined.[1]
- MAPK Phosphorylation: The phosphorylation status of key mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, was analyzed in the presence and absence of this compound and PKA inhibitors.[1]
Visualizing the Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism by which this compound inhibits superoxide anion production in activated neutrophils, based on the available research.
Concluding Remarks
This compound shows significant promise as a potent anti-inflammatory agent based on its ability to inhibit superoxide anion production in neutrophils. The elucidated mechanism of action, involving the inhibition of phosphodiesterase and subsequent activation of the cAMP/PKA pathway, provides a solid foundation for further investigation.[1] However, the lack of independent replication of these findings is a significant gap in the current understanding of this compound's effects. Future research should prioritize the independent validation of the existing data and further explore the therapeutic potential of this natural compound. Such studies are essential to confirm its efficacy and safety profile before it can be considered for further development.
References
Isopedicin's Potency in the Landscape of Anti-Inflammatory Flavonoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isopedicin (B587747), a flavanone (B1672756) derived from the traditional Chinese medicinal herb Fissistigma oldhamii, has demonstrated notable anti-inflammatory potential. This guide provides a comparative analysis of this compound's potency against other well-characterized anti-inflammatory flavonoids, including quercetin, luteolin (B72000), apigenin (B1666066), and kaempferol. The comparison is based on available experimental data on the inhibition of key inflammatory mediators and modulation of crucial signaling pathways.
Executive Summary
Direct comparative studies detailing the anti-inflammatory profile of this compound against other flavonoids are limited. The most significant data available highlights its potent inhibition of superoxide (B77818) anion (O₂⁻) production in human neutrophils, with a half-maximal inhibitory concentration (IC50) of 0.34 ± 0.03 µM[1]. This potency is noteworthy when compared to other flavonoids in similar assays. However, data on this compound's effects on other key inflammatory markers such as nitric oxide (NO), prostaglandins (B1171923) (PGE₂), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is not currently available in published literature. This guide, therefore, presents the existing data for this compound and provides a broader comparison of other prominent anti-inflammatory flavonoids for which more extensive data exists.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the quantitative data on the anti-inflammatory activities of this compound and other selected flavonoids. It is important to note the variability in experimental conditions (cell types, stimuli, etc.) across different studies, which can influence IC50 values.
Table 1: Inhibition of Superoxide Anion (O₂⁻) Production in Neutrophils
| Flavonoid | IC50 (µM) | Cell Type | Stimulus | Reference |
| This compound | 0.34 ± 0.03 | Human Neutrophils | fMLP | [1] |
| Quercetin | ~80 | Human Neutrophils | PMA | [2] |
| Quercetin | 0.39 ± 0.03 | Human Neutrophils | PMA | [3] |
| Luteolin | Significantly inhibited | Human Neutrophils | Not specified | [4] |
| Kaempferol | Significantly inhibited | Not specified | Collagen | [5] |
| Apigenin | Data not available |
Table 2: Inhibition of Nitric Oxide (NO) Production in Macrophages
No data is currently available for this compound.
| Flavonoid | IC50 (µM) | Cell Type | Stimulus | Reference |
| Quercetin | ~10-50 (Significant inhibition) | RAW 264.7 | LPS | [6][7] |
| Luteolin | 27 | RAW 264.7 | LPS | [8] |
| Apigenin | < 15 | RAW 264.7 | LPS | [1][9] |
| Apigenin | 23 | RAW 264.7 | LPS | [8] |
| Kaempferol | < 15 | RAW 264.7 | LPS | [1][9] |
Table 3: Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β)
No data is currently available for this compound.
| Flavonoid | Target | IC50 / Effect | Cell Type | Stimulus | Reference |
| Quercetin | TNF-α, IL-1β, IL-6 | Significant inhibition | RAW 264.7, Microglia | LPS | [10] |
| Luteolin | TNF-α | Lower IC50 than quercetin | RAW 264.7 | LPS | [11] |
| Luteolin | IL-6 | Significant inhibition | BV-2 Microglia | LPS | [12] |
| Luteolin | IL-1β, IL-6, IL-8 | Significant inhibition (3-10 µM) | THP-1 Macrophages | Spike S1 | [13] |
| Apigenin | TNF-α, IL-6, IL-1β | Significant inhibition | RAW 264.7 | LPS | [14] |
| Kaempferol | TNF-α, IL-1β | Significant reduction | In vivo (rats) | CCl4 | [5] |
| Kaempferol | IL-1β | Significant amelioration (100 nM) | Human Dermal Fibroblasts | TPA | [15] |
| Kaempferol | IL-6 | Downregulated | THP-1 cells | LPS | [16] |
Experimental Protocols
Superoxide Anion (O₂⁻) Production Assay (for this compound)
Methodology based on Hwang T-L, et al. (2009)[1]
-
Cell Isolation: Human neutrophils were isolated from the blood of healthy donors using dextran (B179266) sedimentation, followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of red blood cells.
-
Assay Principle: The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.
-
Procedure:
-
Neutrophils (6 x 10⁵ cells/ml) were incubated in Hanks' balanced salt solution (HBSS) with ferricytochrome c (0.5 mg/ml) and Ca²⁺ (1 mM).
-
Cells were pre-incubated with various concentrations of this compound or vehicle control for 5 minutes at 37°C.
-
The reaction was initiated by adding the stimulus, formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) (100 nM).
-
The absorbance change at 550 nm was measured spectrophotometrically.
-
-
Data Analysis: The IC50 value was calculated from the concentration-response curve.
Nitric Oxide (NO) Production Assay (General Protocol)
Methodology based on the Griess Assay[17][18][19][20]
-
Cell Culture: Murine macrophage cell line RAW 264.7 is commonly used. Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test flavonoid for a specified time (e.g., 1-2 hours) before stimulation.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.
-
Assay Principle: The Griess reagent detects nitrite (B80452) (NO₂⁻), a stable and soluble breakdown product of NO.
-
Procedure:
-
After the incubation period with the stimulus, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
After a short incubation at room temperature, the absorbance is measured at approximately 540 nm.
-
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is used to quantify the amount of NO₂⁻ in the samples. The IC50 value is determined from the dose-response curve.
Pro-Inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement
Methodology based on Enzyme-Linked Immunosorbent Assay (ELISA)[3][4][21][22][23]
-
Cell Culture and Treatment: Similar to the NO assay, cells (e.g., RAW 264.7 macrophages or THP-1 monocytes) are cultured, pre-treated with the flavonoid, and then stimulated with an inflammatory agent like LPS.
-
Sample Collection: The cell culture supernatant is collected after an appropriate incubation time.
-
Assay Principle: A sandwich ELISA is typically used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (often biotinylated) is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that produces a measurable color change.
-
Procedure:
-
The collected supernatant is added to the antibody-coated wells.
-
The plate is washed, and the detection antibody is added.
-
After another wash, the enzyme conjugate is added.
-
Following a final wash, the substrate is added, and the reaction is stopped after a set time.
-
The absorbance is read at a specific wavelength.
-
-
Data Analysis: A standard curve is generated using known concentrations of the recombinant cytokine to quantify the cytokine levels in the samples.
Signaling Pathway Modulation
Flavonoids exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound's Mechanism of Action
This compound's inhibitory effect on superoxide anion production in neutrophils is linked to the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and the activation of protein kinase A (PKA). This is achieved through the inhibition of phosphodiesterase (PDE) activity. Furthermore, this compound has been shown to reduce the phosphorylation of extracellular regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), both of which are components of the MAPK pathway[1]. Its direct effect on the NF-κB pathway has not been reported.
This compound's inhibitory pathway on superoxide production.
General Flavonoid Anti-Inflammatory Signaling
Most anti-inflammatory flavonoids, including quercetin, luteolin, apigenin, and kaempferol, are known to target the NF-κB and MAPK signaling cascades.
-
NF-κB Pathway: This pathway is a central regulator of inflammation. Flavonoids can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and transcribing pro-inflammatory genes like iNOS, COX-2, TNF-α, IL-6, and IL-1β[1][9][11][24][25].
References
- 1. Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by apigenin and related flavonoids in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. richardbeliveau.org [richardbeliveau.org]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Regulatory Effects of Quercetin on M1/M2 Macrophage Polarization and Oxidative/Antioxidative Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luteolin reduces IL-6 production in microglia by inhibiting JNK phosphorylation and activation of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacological Targets of Kaempferol Within Inflammatory Pathways—A Hint Towards the Central Role of Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. abcam.com [abcam.com]
- 23. file.elabscience.com [file.elabscience.com]
- 24. Effects of luteolin on the release of nitric oxide and interleukin-6 by macrophages stimulated with lipopolysaccharide from Prevotella intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Luteolin protects against vascular inflammation in mice and TNF-alpha-induced monocyte adhesion to endothelial cells via suppressing IΚBα/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Methods for the Validation of Isopedicin Purity and Identity
In the development of pharmaceutical compounds such as Isopedicin, ensuring the purity and identity of the active substance is of paramount importance. Regulatory bodies mandate rigorous characterization to guarantee safety and efficacy. Relying on a single analytical method is often insufficient, as it may not be capable of detecting all potential impurities or confirming the complex three-dimensional structure of the molecule. This guide details the application of orthogonal analytical methods, which leverage different physicochemical principles to provide a comprehensive and reliable assessment of this compound's quality.
Here, we compare two primary orthogonal methods: High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) Spectroscopy for identity confirmation and purity verification. Additionally, Mass Spectrometry (MS) is discussed as a complementary technique for identity verification.
The Principle of Orthogonal Validation
Orthogonal methods provide a more robust analytical strategy by employing techniques that have different selectivity and detection mechanisms. This minimizes the risk of co-eluting impurities or overlooking structural discrepancies that might be missed by a single method.
Caption: Conceptual diagram illustrating the use of multiple orthogonal methods for a comprehensive quality assessment of this compound.
Quantitative Comparison of Analytical Methods
The following table summarizes the performance of HPLC-UV and ¹H NMR for the analysis of this compound, based on typical performance data for small molecule pharmaceuticals.
| Parameter | HPLC-UV | ¹H NMR | Mass Spectrometry (ESI-MS) |
| Primary Use | Purity & Impurity Quantification | Identity & Structure Elucidation, Quantification | Identity & Molecular Weight Confirmation |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance | Mass-to-Charge Ratio Measurement |
| Limit of Detection (LOD) | ~0.005% | ~0.1% | pg-fg range |
| Limit of Quantitation (LOQ) | ~0.01% | ~0.5% | ng-pg range |
| Precision (RSD) | < 2% | < 5% (for quantification) | < 5% |
| Selectivity | High (for separable impurities) | Very High (for structural isomers) | Very High (for mass differences) |
| Sample Throughput | High | Low to Medium | High |
| Primary Output | Chromatogram (Retention Time, Peak Area) | Spectrum (Chemical Shift, Integration) | Mass Spectrum (m/z) |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate this compound from its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
-
This compound Reference Standard
-
This compound Sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of 1.0 mg/mL.
-
Standard Preparation: Prepare a reference standard solution of this compound at the same concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Analysis: Inject the sample and reference standard. The purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks in the chromatogram.
Caption: Experimental workflow for determining the purity of this compound using HPLC-UV.
Identity and Purity Confirmation by ¹H NMR Spectroscopy
¹H NMR provides unambiguous confirmation of the chemical structure of this compound and can also be used to detect and quantify impurities that have proton signals not overlapping with the main compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.
-
This compound Reference Standard
-
This compound Sample
-
NMR Tubes
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Reference Preparation: Prepare a reference standard sample in the same manner.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium (B1214612) signal from the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a 90° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of 3-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Identity Confirmation: Compare the chemical shifts, splitting patterns, and integrations of the sample spectrum with the reference standard spectrum. The spectra should be identical.
-
Purity Assessment: Integrate all signals. The relative integration of impurity peaks compared to the main compound's peaks can be used to estimate purity, provided the number of protons for each signal is known.
-
Head-to-head comparison of Isopedicin and IBMX on cAMP levels
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular signaling research, the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels is a cornerstone of experimental design. As a critical second messenger, cAMP regulates a vast array of physiological processes, making the tools that control its intracellular concentration invaluable. Among these tools are phosphodiesterase (PDE) inhibitors, which prevent the degradation of cAMP, thereby amplifying its signaling cascade. This guide provides a detailed, data-driven comparison of two such inhibitors: Isopedicin, a naturally derived flavanone, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a widely used synthetic compound.
Executive Summary
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and IBMX. It is important to note that the potency of this compound is presented here based on its biological effect in a cellular assay, which is an indirect measure of its PDE inhibitory activity, whereas the data for IBMX reflects its direct enzymatic inhibition.
| Feature | This compound | IBMX |
| Mechanism of Action | Phosphodiesterase (PDE) Inhibitor[1] | Non-selective Phosphodiesterase (PDE) Inhibitor[2] |
| Source | Derived from Fissistigma oldhamii[1] | Synthetic |
| Reported IC50 Values | 0.34 ± 0.03 µM (for inhibition of fMLP-induced superoxide (B77818) anion production in human neutrophils, an effect linked to cAMP elevation) | PDE1: 19 µM PDE2: 50 µM PDE3: 18 µM, 6.5 µM PDE4: 13 µM, 26.3 µM PDE5: 32 µM, 31.7 µM PDE7: 7 µM PDE11: 50 µM |
| Selectivity | Reported to inhibit cAMP-specific PDE; specific subtype selectivity is not fully characterized. | Non-selective; inhibits a broad range of PDE subtypes. Insensitive to PDE8A, PDE8B, and PDE9. |
| Additional Activities | Anti-inflammatory effects. | Adenosine receptor antagonist. |
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental approach to comparing these compounds, the following diagrams are provided.
cAMP Signaling Pathway
This diagram illustrates the canonical cAMP signaling pathway and highlights the point of intervention for both this compound and IBMX as PDE inhibitors.
Caption: The cAMP signaling pathway, illustrating inhibition of phosphodiesterase (PDE) by this compound and IBMX.
Experimental Workflow for Comparison
This flowchart outlines a typical experimental procedure for comparing the effects of this compound and IBMX on intracellular cAMP levels.
Caption: A generalized experimental workflow for comparing the effects of this compound and IBMX on cAMP levels.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparison of this compound and IBMX.
Protocol 1: Determination of Intracellular cAMP Levels using ELISA
This protocol provides a standard procedure for quantifying intracellular cAMP concentrations in cultured cells following treatment with PDE inhibitors.
1. Cell Culture and Treatment: a. Culture cells (e.g., human neutrophils or a relevant cell line) to an appropriate density in a multi-well plate. b. Prepare stock solutions of this compound and IBMX in DMSO. Further dilute in culture medium to achieve a range of final concentrations for dose-response analysis. c. Pre-incubate cells with the PDE inhibitors for a specified time (e.g., 15-30 minutes). d. (Optional) Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production. e. Terminate the experiment by removing the medium.
2. Cell Lysis: a. Add 0.1 M HCl to each well to lyse the cells and inhibit PDE activity. b. Incubate for 10-20 minutes at room temperature. c. Centrifuge the plate to pellet cellular debris.
3. cAMP Quantification (Competitive ELISA): a. Use a commercially available cAMP ELISA kit. b. Transfer the supernatant from the lysed cells to the ELISA plate pre-coated with a cAMP-specific antibody. c. Add a fixed amount of horseradish peroxidase (HRP)-conjugated cAMP to each well. This will compete with the unlabeled cAMP from the cell lysate for antibody binding. d. Incubate as per the manufacturer's instructions. e. Wash the plate to remove unbound reagents. f. Add the HRP substrate and incubate until a color change is observed. g. Stop the reaction with a stop solution. h. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
4. Data Analysis: a. Generate a standard curve using known concentrations of cAMP. b. Calculate the cAMP concentration in each sample by interpolating from the standard curve. c. Plot the cAMP concentration against the inhibitor concentration to determine the EC50 value (the concentration of inhibitor that produces 50% of the maximal response).
Protocol 2: In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol outlines a method to directly measure the inhibitory effect of compounds on the enzymatic activity of specific PDE isoforms.
1. Reagents and Materials: a. Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5). b. [³H]-cAMP or [³H]-cGMP as the substrate. c. Snake venom nucleotidase. d. Anion-exchange resin (e.g., Dowex). e. This compound and IBMX.
2. Assay Procedure: a. Prepare a reaction mixture containing the PDE enzyme in an appropriate assay buffer. b. Add various concentrations of this compound or IBMX to the reaction mixture. c. Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP). d. Incubate the reaction at 30°C for a defined period, ensuring the reaction proceeds within the linear range. e. Terminate the reaction by boiling. f. Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine. g. Separate the unreacted substrate from the product by passing the mixture through an anion-exchange resin column. The charged substrate will bind to the resin, while the uncharged product will be eluted. h. Quantify the amount of radioactivity in the eluate using liquid scintillation counting.
3. Data Analysis: a. Calculate the percentage of PDE inhibition for each concentration of the compound. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.
Conclusion
Both this compound and IBMX serve as valuable research tools for elevating intracellular cAMP levels through the inhibition of phosphodiesterases. IBMX is a well-established, non-selective inhibitor with a broad spectrum of activity against various PDE subtypes, making it a reliable choice for general studies requiring pan-PDE inhibition. However, its off-target effect as an adenosine receptor antagonist should be considered in experimental interpretation.
This compound, a natural product, has demonstrated its capability as a PDE inhibitor, leading to increased cAMP and potent biological effects in cellular models. While its specific PDE subtype inhibition profile requires further elucidation, its efficacy in a cellular context suggests it is a promising compound for further investigation, particularly in the context of inflammation.
For researchers choosing between these two compounds, the decision should be guided by the specific experimental needs. If broad, non-selective PDE inhibition is desired, IBMX is a standard and effective option. If a potentially more selective or natural compound is preferred, and the research focus aligns with its known anti-inflammatory properties, this compound presents a compelling alternative. Future studies directly comparing the PDE subtype selectivity and cAMP-elevating efficacy of this compound and IBMX in various cell types will be crucial for a more definitive head-to-head assessment.
References
Safety Operating Guide
Safe Handling and Disposal of Isopedicin: A Comprehensive Guide for Laboratory Professionals
Introduction
Isopedicin is a bioactive flavanone (B1672756) compound isolated from Fissistigma oldhamii, a plant used in traditional Chinese medicine.[1] As a relatively novel substance, comprehensive safety data is not extensively published. Available information suggests low toxicity; however, long-term effects remain under-researched.[2] Therefore, a cautious approach, adhering to best practices for handling potentially hazardous chemicals, is essential. This guide provides detailed protocols for the safe handling and disposal of this compound to ensure the safety of laboratory personnel and minimize environmental impact.
1. Hazard Identification and Risk Assessment
While this compound is reported to have low toxicity, the absence of a comprehensive Safety Data Sheet (SDS) necessitates treating it as a potentially hazardous substance.[2][3] The primary risks are associated with inhalation of dust particles, skin and eye contact, and ingestion.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4431-42-9 |
| Molecular Formula | C18H18O6 |
| Molar Mass | 330.33 g/mol |
| Melting Point | 105 °C |
| Boiling Point (Predicted) | 552.9 ± 50.0 °C |
| Storage Temperature | 2-8°C |
2. Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[5][6]
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. Must meet ANSI Z87.1 standards.[7] | Protects against splashes of solutions containing this compound and airborne powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[8][9] | Prevents skin contact. Gloves should be inspected for integrity before each use and changed regularly, or immediately if contaminated.[7] |
| Body Protection | A fully buttoned laboratory coat with long sleeves.[7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the solid compound outside of a fume hood or if dust generation is likely.[8][10] | Minimizes the risk of inhaling fine particles. |
3. Safe Handling Procedures
Adherence to standard laboratory safety protocols is crucial when working with this compound.
Engineering Controls:
-
Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[11]
Procedural Guidelines:
-
Preparation: Before handling, read and understand this safety guide. Ensure all necessary PPE is available and in good condition.
-
Weighing: Weigh solid this compound in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled.[10] Wash hands thoroughly after handling the compound, even if gloves were worn.[10][12]
-
Spill Management: In the event of a spill, immediately alert others in the area. Evacuate if necessary. Follow the spill cleanup procedures outlined below.
4. Spill and Emergency Procedures
Small Spills (Solid):
-
Wear the appropriate PPE (respirator, gloves, lab coat, and eye protection).
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and collect the cleaning materials as hazardous waste.
Small Spills (Liquid):
-
Wear the appropriate PPE.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area until it has been deemed safe by EHS personnel.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[11][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12][14]
5. Disposal Plan
This compound and all materials contaminated with it must be disposed of as hazardous chemical waste.[8][9] Do not dispose of this compound down the drain or in the regular trash.[8]
Waste Segregation and Collection
| Waste Type | Container | Labeling |
| Solid Waste | A dedicated, sealable, and chemically compatible container. | "Hazardous Waste," "this compound, Solid" |
| Liquid Waste | A dedicated, sealable, and chemically compatible container. | "Hazardous Waste," "this compound, [Solvent Name]" |
| Contaminated Sharps | A designated sharps container. | "Hazardous Waste," "Sharps contaminated with this compound" |
| Contaminated PPE | A dedicated, sealable plastic bag or container. | "Hazardous Waste," "PPE contaminated with this compound" |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
6. Experimental Protocols
The following are general protocols that should be adapted for specific experimental needs, always prioritizing safety.
Protocol 1: Preparation of a Stock Solution
-
Perform a risk assessment for the entire procedure.
-
Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Conduct the entire procedure within a certified chemical fume hood.
-
Place a calibrated analytical balance inside the fume hood.
-
Tare a suitable container (e.g., a vial or flask).
-
Carefully weigh the desired amount of solid this compound.
-
Add the appropriate solvent to the container with the weighed this compound.
-
Cap the container and mix by vortexing or sonicating until the solid is fully dissolved.
-
Label the container clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature (2-8°C).
-
Dispose of all contaminated materials (e.g., weigh paper, pipette tips, gloves) in the appropriate hazardous waste containers.
Protocol 2: Cell Culture Treatment
-
Work within a sterile biosafety cabinet.
-
Don appropriate PPE, including sterile gloves over your standard laboratory gloves.
-
Thaw the this compound stock solution if frozen.
-
Dilute the stock solution to the desired final concentration in the cell culture medium.
-
Carefully add the diluted this compound solution to the cell culture plates.
-
Incubate the cells for the desired time period.
-
After incubation, aspirate the medium containing this compound and dispose of it as hazardous liquid waste.
-
Dispose of all contaminated materials (e.g., pipette tips, culture plates) as hazardous waste.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental contamination, thereby fostering a culture of safety and responsibility in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 4431-42-9 [chemicalbook.com]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. iogp.org [iogp.org]
- 7. Personal Protective Equipment [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. pim.ipcomdigital.eu [pim.ipcomdigital.eu]
- 14. images.thdstatic.com [images.thdstatic.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
